Alectinib
Description
Propriétés
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFLJKFZUIJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154840 | |
| Record name | Alectinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256580-46-7 | |
| Record name | Alectinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alectinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11363 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alectinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alectinib's Mechanism of Action in ALK-Positive NSCLC: A Technical Guide
Introduction
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, and a subset of these tumors is driven by a specific genetic alteration: a rearrangement of the Anaplastic Lymphoma Kinase (ALK) gene.[1] The most common fusion partner is the echinoderm microtubule-associated protein-like 4 (EML4) gene, resulting in the EML4-ALK fusion oncoprotein.[1][2] This fusion protein leads to ligand-independent dimerization and constitutive activation of the ALK tyrosine kinase, which drives downstream signaling pathways promoting cell proliferation, survival, and differentiation.[2][3][4]
Alectinib (Alecensa®) is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive NSCLC.[1][5] It was designed to be more potent than the first-generation inhibitor, crizotinib, and to have activity against many crizotinib-resistant mutations.[3][6] Furthermore, this compound exhibits excellent penetration of the blood-brain barrier (BBB), making it particularly effective against the central nervous system (CNS) metastases that are common in this patient population.[2][6][7] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: ALK Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[6][8] By binding to the ATP-binding site of the ALK fusion protein, this compound blocks its kinase activity, thereby preventing the autophosphorylation and subsequent activation of downstream signaling cascades.[3][8] The primary pathways inhibited by this action are:
-
RAS-MAPK Pathway: Inhibition of this pathway reduces cell proliferation.[3][4]
-
PI3K/AKT/mTOR Pathway: Blocking this cascade suppresses cell growth and survival signals and induces apoptosis (programmed cell death).[3][8][9]
-
JAK/STAT Pathway: Interruption of this pathway impacts cell survival and proliferation signals.[2][3][4]
In addition to its primary target, this compound also shows inhibitory activity against the RET proto-oncogene.[5][10]
Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by this compound.
The following diagram demonstrates precisely where this compound acts to halt this process.
Quantitative Efficacy Data
This compound's potency has been quantified in numerous preclinical and clinical studies. Its efficacy is evident in its low half-maximal inhibitory concentration (IC50) values and superior clinical outcomes compared to crizotinib.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Notes |
| Wild-Type ALK | 1.9 nM | Cell-free assay.[11][12] |
| L1196M (Gatekeeper Mutation) | Active | This compound maintains potent activity against this common crizotinib-resistance mutation.[11][13] |
| G1202R (Solvent Front Mutation) | Inactive | A primary mechanism of acquired resistance to this compound.[11][14] |
| Other Crizotinib-Resistant Mutations (C1156Y, F1174L, G1269A, etc.) | Active | This compound is effective against a range of mutations that confer resistance to crizotinib.[11][13] |
| RET Kinase | Active | This compound also demonstrates inhibitory activity on RET.[5][10] |
| EML4-ALK Variants (V1, V2, V3a, etc.) | Similar Sensitivity | Studies show no significant difference in IC50 values across various common ALK fusion variants, with a <3.6-fold difference in responsiveness.[15][16] |
Table 2: Clinical Efficacy in First-Line Treatment (ALEX Trial)
| Endpoint | This compound | Crizotinib | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 25.7 - 34.8 months | 10.4 - 10.9 months | 0.47 (p<0.0001)[17][18] |
| Objective Response Rate (ORR) | 83% | 76% | N/A[17] |
| Median Overall Survival (OS) | 81.1 months | 54.2 months | 0.78[19][20] |
| 7-Year OS Rate | 48.6% | 38.2% | N/A[19][20] |
Table 3: Intracranial Efficacy (ALEX Trial)
| Endpoint | This compound | Crizotinib | Notes |
| CNS Progression (as first event) | 12% of patients | 45% of patients | csHR 0.16 (p<0.001)[18] |
| CNS ORR (patients with measurable baseline CNS lesions) | 81% | 50% | N/A[18] |
| Median PFS (patients with baseline CNS metastases) | 27.5 months | 9.5 months | HR 0.292 (p=0.003) in a retrospective study.[21] |
| CNS ORR (patients without prior radiotherapy) | 78.6% | 40.0% | Demonstrates efficacy in untreated brain metastases.[18] |
Mechanisms of Acquired Resistance
Despite the durable responses, most patients eventually develop resistance to this compound. These mechanisms can be broadly categorized as on-target (involving the ALK gene itself) or off-target (activation of bypass signaling pathways).
-
On-Target Resistance: The most common mechanism is the acquisition of secondary mutations in the ALK kinase domain. The G1202R solvent front mutation is the most frequently identified, occurring in approximately 29% of this compound-resistant cases.[14][22] Other mutations like I1171T/S and V1180L are also observed.[22][23]
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for ALK signaling. These can include the activation of EGFR, MET amplification, or activation of the MAPK and PI3K/mTOR pathways through other means.[14][24]
Experimental Protocols
The characterization of this compound's activity relies on a series of standardized preclinical assays.
Cell-Free Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound on the ALK kinase protein and its mutants.
-
Methodology:
-
Protein Source: Recombinant human ALK kinase domain (wild-type or mutant) is expressed and purified.
-
Reaction Mixture: The kinase protein is incubated in a reaction buffer containing a substrate peptide (e.g., poly-Glu, Tyr), ATP (often radiolabeled [γ-32P]ATP), and varying concentrations of this compound.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity with a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies (e.g., ELISA) can be employed.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.[15]
-
Cell Viability / Proliferation Assay
-
Objective: To measure the effect of this compound on the growth and survival of ALK-positive cancer cell lines.
-
Methodology:
-
Cell Lines: ALK-positive NSCLC cell lines (e.g., NCI-H2228, H3122) or engineered cell lines (e.g., Ba/F3 expressing EML4-ALK) are used.[15][25]
-
Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-3,000 cells/well) and allowed to adhere overnight.[26][27]
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a standard period, typically 72 hours.[9][26][28]
-
Detection: Cell viability is assessed using a metabolic assay. Common methods include:
-
MTT Assay: The MTT reagent is added, which is converted by viable cells into a purple formazan product. The product is then solubilized in DMSO, and absorbance is read on a plate reader.[26][27]
-
CCK-8 Assay: The CCK-8 reagent is added, producing a water-soluble formazan dye upon reduction by cellular dehydrogenases. Absorbance is measured directly.[9]
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated from the resulting dose-response curves.[9]
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: ALK-positive NSCLC cells (e.g., H2228) are injected subcutaneously or orthotopically into the mice. For CNS studies, cells can be implanted intracranially.[13]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) once daily at a specified dose (e.g., 25 mg/kg), while the control group receives the vehicle.[9]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors may be harvested for further analysis (e.g., Western blot for target pathway inhibition, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the this compound-treated group versus the control group.
-
Conclusion
This compound is a potent and highly selective second-generation ALK inhibitor that has become a standard of care for the first-line treatment of ALK-positive NSCLC.[6][17] Its mechanism of action is centered on the direct, ATP-competitive inhibition of the ALK tyrosine kinase, leading to the shutdown of critical downstream pro-survival and proliferative signaling pathways.[3][8] Supported by robust preclinical data and superior clinical trial results, this compound demonstrates remarkable systemic and intracranial efficacy.[17][18] Understanding its core mechanism, quantitative potency, and the pathways leading to acquired resistance is crucial for the ongoing development of therapeutic strategies, including the use of next-generation inhibitors like lorlatinib to overcome common resistance mutations such as ALK G1202R.[14]
References
- 1. This compound: an Anaplastic Lymphoma Kinase (ALK) Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. The efficacy and safety of this compound in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 4. This compound in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the ALECENSA® (this compound) mechanism of action [alecensa.com]
- 6. This compound and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracranial efficacy of this compound in ALK-positive NSCLC patients with CNS metastases—a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alecensa (this compound), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]
- 11. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 15. Sensitivity of eight types of ALK fusion variant to this compound in ...: Ingenta Connect [ingentaconnect.com]
- 16. Sensitivity of eight types of ALK fusion variant to this compound in ALK-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. This compound versus crizotinib in treatment-naive anaplastic lymphoma kinase-positive (ALK+) non-small-cell lung cancer: CNS efficacy results from the ALEX study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. oncodaily.com [oncodaily.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. Receptor ligand-triggered resistance to this compound and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro and in vivo anti-tumor activity of this compound in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Alectinib's Downstream Signaling: A Technical Guide to the STAT3 and PI3K/AKT Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alectinib is a second-generation, highly selective, and potent oral tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). It is a standard-of-care treatment for patients with non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements. The therapeutic efficacy of this compound is primarily driven by its ability to block the constitutive activation of the ALK fusion protein, thereby inhibiting critical downstream signaling pathways essential for tumor cell proliferation, survival, and growth. This technical guide provides an in-depth examination of two core downstream pathways modulated by this compound: STAT3 and PI3K/AKT. It details the mechanism of inhibition, presents quantitative data on cellular effects, outlines key experimental protocols for pathway analysis, and explores the mechanisms of resistance involving these signaling cascades.
This compound's Core Mechanism of Action
In ALK-rearranged NSCLC, the fusion of the ALK gene with a partner gene, most commonly EML4, results in a chimeric protein with constitutive, ligand-independent kinase activity. This aberrant signaling cascade drives oncogenesis. This compound is designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation.[1] This targeted inhibition is the critical upstream event that leads to the shutdown of downstream pro-survival signaling.
The inhibition of ALK phosphorylation by this compound directly attenuates the activation of its primary downstream effectors, including Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[1][2] This blockade halts the molecular signals that promote cell proliferation and prevent apoptosis, leading to a reduction in tumor cell viability.[3]
References
- 1. Profile of this compound for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ALK inhibitors, this compound and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Alectinib's Inhibition of RET Fusion Proteins: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitory action of Alectinib on rearranged during transfection (RET) fusion proteins, a class of oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action.
Executive Summary
This compound, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant anti-tumor activity against RET fusion-positive cancers.[1] This guide summarizes the quantitative data on this compound's inhibitory effects, details the experimental protocols used to ascertain its efficacy, and visualizes the critical signaling pathways and experimental workflows. The provided information aims to facilitate further research and development of this compound as a therapeutic option for RET-driven malignancies.
Quantitative Inhibition Data
This compound exhibits potent inhibitory activity against RET kinase and various RET fusion proteins. The following tables summarize the key quantitative data from in vitro and cell-based assays.
Table 2.1: Biochemical Inhibition of RET Kinase
| Kinase | IC50 (nmol/L) | Reference(s) |
| RET | 4.8 | [2][3][4] |
| ALK | 1.9 | [2][3][4] |
Table 2.2: Cell-Based Inhibition of RET Fusion Proteins
| Cell Line | RET Fusion Protein | Assay Type | IC50 (nmol/L) | Reference(s) |
| LC-2/ad | CCDC6-RET | Cell Viability (MTT) | ~300 | [2] |
| EHMES-10 | NCOA4-RET | Cell Viability (MTT) | Not specified | |
| TPC-1 | CCDC6-RET | Cell Viability (MTT) | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a general TR-FRET assay to determine the biochemical IC50 of this compound against RET fusion proteins.
Materials:
-
Recombinant RET fusion protein (e.g., KIF5B-RET, CCDC6-RET)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled tracer (e.g., Alexa Fluor 647-labeled broad-spectrum kinase inhibitor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a 2X solution of the RET fusion protein and a 2X solution of the Europium-labeled antibody in the assay buffer.
-
Mix equal volumes of the RET fusion protein and antibody solutions and incubate for 1 hour at room temperature.
-
Prepare a 4X solution of the fluorescently labeled tracer in the assay buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, and then dilute further in assay buffer to a 4X final concentration.
-
In a 384-well plate, add 5 µL of the 4X this compound solution or DMSO control.
-
Add 10 µL of the 2X RET fusion protein/antibody mixture to each well.
-
Add 5 µL of the 4X tracer solution to initiate the reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT)
This protocol details the MTT assay used to assess the effect of this compound on the viability of RET fusion-positive cancer cells.
Materials:
-
RET fusion-positive cell lines (e.g., LC-2/ad, EHMES-10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 2,000-3,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blotting for Phospho-RET and Downstream Signaling
This protocol outlines the Western blot procedure to detect the phosphorylation status of RET and its downstream signaling proteins (STAT3, AKT, ERK) following this compound treatment.[5]
Materials:
-
RET fusion-positive cell lines
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-RET, anti-RET, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
For total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in mouse xenograft models of RET fusion-positive NSCLC.
Table 4.1: Summary of In Vivo Studies
| Xenograft Model | This compound Dose (mg/kg/day) | Treatment Duration | Outcome | Reference(s) |
| LC-2/ad (CCDC6-RET) | 60 | 14 days | Significant tumor growth inhibition (P < 0.001) | [3] |
| Ba/F3 (KIF5B-RET) | 60 | 10 days | Significant tumor growth inhibition (P < 0.001) | [3] |
| EHMES-10 (NCOA4-RET) | 60 | Not specified | Suppression of thoracic tumors and pleural effusions in an orthotopic model |
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: RET Fusion Protein Signaling Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for Evaluating this compound's Efficacy.
Caption: this compound's Mechanism of Action on RET Fusion Proteins.
References
- 1. This compound in RET-rearranged non-small cell lung cancer—Another progress in precision medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/2 study of this compound in RET-rearranged previously-treated non-small cell lung cancer (ALL-RET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-dose this compound for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor effect of this compound in combination with cyclin-dependent kinase 4/6 inhibitor against RET-fusion–positive non–small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alectinib's Penetration of the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib is a second-generation, highly selective and potent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with central nervous system (CNS) metastases.[3][4][5] A key factor contributing to its neurological efficacy is its ability to effectively cross the blood-brain barrier (BBB), a significant challenge for many systemic cancer therapies.[1][6] This technical guide provides an in-depth analysis of this compound's BBB penetration, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated biological pathways and workflows.
Quantitative Analysis of this compound's Blood-Brain Barrier Penetration
This compound's ability to penetrate the CNS has been quantified in both preclinical and clinical studies. The data consistently demonstrates its superior ability to cross the BBB compared to first-generation ALK inhibitors like crizotinib.
Preclinical Data
In animal models, this compound exhibits high brain-to-plasma concentration ratios, indicating substantial accumulation in the brain tissue.
| Parameter | Species | Value | Citation |
| Brain-to-Plasma Ratio | Rat | 0.63 - 0.94 | [7][8] |
| Brain-to-Plasma Ratio | Mouse | Not specified, but described as high | [9][10] |
Clinical Data
Clinical studies in patients with ALK-positive NSCLC have confirmed this compound's CNS penetration, with measurable concentrations in the cerebrospinal fluid (CSF).
| Parameter | Patient Population | Value | Citation |
| CSF-to-Plasma Ratio | ALK-positive NSCLC | ~0.75 | [11] |
| CSF-to-Unbound Plasma Ratio | ALK-positive NSCLC | 20% - 50% | [12] |
| CSF Concentration | ALK-positive NSCLC | Measurable concentrations found in 5/5 patients | [7] |
Mechanism of Blood-Brain Barrier Penetration: The Role of P-glycoprotein
A critical factor in this compound's ability to cross the BBB is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), a key efflux pump at the BBB that actively removes many drugs from the brain.
| Parameter | Finding | Citation | |---|---|---|---| | P-gp Substrate Status | this compound is not a substrate of P-gp. |[7][11][13][14] | | P-gp Efflux Ratio (in vitro) | Not transported by P-gp in Caco-2 cell assays. |[9] |
This characteristic distinguishes this compound from first-generation ALK inhibitors like crizotinib, which is a P-gp substrate and consequently has very poor BBB penetration.[11]
Clinical Efficacy in CNS Metastases
This compound's ability to penetrate the CNS translates into significant clinical activity against brain metastases in patients with ALK-positive NSCLC. Data from pivotal clinical trials underscore its efficacy.
ALEX Trial (First-Line Treatment)
| Endpoint | This compound | Crizotinib | Citation |
| CNS Objective Response Rate (ORR) - No Prior Radiotherapy | 74.4% | 24.3% | [3] |
| CNS ORR - Prior Radiotherapy | 36% | 28.6% | [3] |
| Time to CNS Progression | Significantly longer with this compound | - | [15] |
ALUR Trial (Second-Line or Beyond)
| Endpoint | This compound | Platinum-based Chemotherapy | Citation |
| CNS ORR (Measurable CNS Disease) | 54.2% | 0% | [3][4] |
Experimental Protocols
The assessment of this compound's BBB penetration involves a combination of in vitro and in vivo experimental models. While specific, detailed protocols from individual cited studies are often not fully disclosed in publications, the following sections describe the standard methodologies employed in the field.
In Vitro Permeability and Efflux Assays
1. Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier and expressing various transporters, including P-gp.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: this compound is added to either the apical (A) or basolateral (B) chamber. Samples are collected from the opposite chamber at specific time points.
-
Quantification: The concentration of this compound in the collected samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
2. MDR1-MDCKII Transwell Assay: This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp. This model is specifically designed to assess P-gp-mediated efflux.
-
Cell Culture: MDR1-MDCKII cells are cultured on transwell inserts to form a confluent monolayer.
-
Transport Experiment: Similar to the Caco-2 assay, this compound is added to either the apical or basolateral side. To confirm the role of P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor.
-
Analysis: The concentration of this compound is measured, and the efflux ratio is calculated. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the drug is a substrate for P-gp.
In Vivo Pharmacokinetic Studies
1. Rodent Brain Microdialysis: This technique allows for the direct sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest in a rodent (e.g., rat or mouse).
-
Drug Administration: this compound is administered systemically (e.g., orally or intravenously).
-
Sample Collection: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, containing unbound this compound from the ISF, is collected at regular intervals.
-
Analysis: The concentration of this compound in the dialysate and in concurrently collected plasma samples is measured. This allows for the determination of the unbound brain-to-plasma concentration ratio (Kp,uu).
2. Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the entire body.
-
Radiolabeling: this compound is labeled with a radioisotope (e.g., ¹⁴C).
-
Administration: The radiolabeled this compound is administered to animals (typically rats).
-
Sample Preparation: At various time points, animals are euthanized and frozen. The frozen bodies are then sectioned into thin slices.
-
Imaging: The tissue slices are exposed to a phosphor imaging plate, which captures the distribution of radioactivity.
-
Quantification: The intensity of the radioactive signal in different tissues, including the brain, is quantified to determine the concentration of this compound and its metabolites.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
This compound exerts its therapeutic effect by inhibiting the ALK tyrosine kinase, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[1][2]
Caption: this compound inhibits the ALK fusion protein, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways.
Experimental Workflow for Assessing BBB Penetration
The evaluation of a drug's ability to cross the blood-brain barrier typically follows a tiered approach, starting with in vitro models and progressing to more complex in vivo systems.
Caption: A tiered workflow for evaluating this compound's blood-brain barrier penetration.
Conclusion
This compound's notable success in treating ALK-positive NSCLC, particularly in patients with CNS metastases, is intrinsically linked to its favorable pharmacokinetic property of efficiently crossing the blood-brain barrier. This is largely attributed to its characteristic of not being a substrate for the P-gp efflux transporter. The comprehensive preclinical and clinical data, supported by a suite of established experimental methodologies, provide a robust understanding of this compound's CNS activity. This knowledge is crucial for the ongoing development of novel CNS-penetrant targeted therapies and for optimizing treatment strategies for patients with brain malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ALK-positive lung cancer: a moving target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. RAS-MAPK signaling influences the efficacy of ALK-targeting agents in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Application of an in vivo brain microdialysis technique to studies of drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Alectinib's In Vitro Efficacy: A Technical Guide to Anaplastic Lymphoma Kinase (ALK) Phosphorylation Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, often through genetic rearrangements, drives the proliferation of various cancer cells. Alectinib is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant potency against both wild-type and mutated forms of the ALK protein. This technical guide provides an in-depth analysis of this compound's in vitro effect on ALK phosphorylation, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying molecular pathways and workflows.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of ALK's kinase activity.[1][2][3] In cancer cells driven by ALK genetic alterations (such as the EML4-ALK fusion in non-small cell lung cancer or activating point mutations in neuroblastoma), the ALK kinase domain is constitutively active, leading to autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways.[3][4] this compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on ALK and its substrates.[4] This blockade of ALK autophosphorylation effectively shuts down the aberrant signaling cascade, inhibiting cell proliferation and inducing programmed cell death (apoptosis).[4][5][6]
Quantitative Analysis of ALK Phosphorylation Inhibition
This compound's potency has been quantified in numerous in vitro studies using both cell-free biochemical assays and cell-based models. It consistently demonstrates low nanomolar efficacy against wild-type ALK and several crizotinib-resistant mutants, although its activity is reduced against the G1202R mutation.[6][7]
Table 1: Cell-Free Kinase Inhibition
This table summarizes the inhibitory activity of this compound against recombinant ALK protein.
| ALK Variant | Assay Type | Parameter | Value (nM) | Reference |
| Wild-Type | Cell-Free | IC₅₀ | 1.9 | [6][8] |
| Wild-Type | ATP-Competitive | Kᵢ | 0.83 | [8] |
| L1196M | ATP-Competitive | Kᵢ | 1.56 | [8] |
Table 2: Cell-Based ALK Phosphorylation Inhibition
This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound required to block ALK phosphorylation in various cancer cell lines.
| Cell Line | ALK Status | IC₅₀ (nM) for pALK Inhibition | Reference |
| CLB-BAR | ALK Δexon 4-11 | 19.9 ± 5.6 | [1] |
| CLB-GE | ALK-F1174V | 29.4 ± 11.2 | [1] |
| Kelly | ALK-F1174L | Sensitive (IC₅₀ in low μM for viability) | [5] |
| SH-SY5Y | ALK-F1174L | Sensitive (IC₅₀ in low μM for viability) | [5] |
| NCI-H2228 | EML4-ALK | Potent inhibition of autophosphorylation | [8] |
| KARPAS-299 | NPM-ALK | Potent inhibition (IC₅₀ of 3 nM for growth) | [8] |
Table 3: this compound IC₅₀ Values Against Constitutively Active ALK Mutants
Data from PC12 cells transiently expressing various ALK mutants, showing this compound's broad efficacy.[9]
| ALK Mutant Variant | This compound IC₅₀ (nM) |
| ALK-G1128A | 4.3 ± 1.2 |
| ALK-I1171N | 52.5 ± 19.1 |
| ALK-I1171T | 28.4 ± 2.1 |
| ALK-F1174L | 4.9 ± 0.6 |
| ALK-R1192P | 8.8 ± 1.4 |
| ALK-F1245C | 2.5 ± 0.5 |
| ALK-R1275Q | 4.2 ± 0.8 |
| ALK-Y1278S | 3.5 ± 0.6 |
| ALK-G1269A | 8.8 ± 1.5 |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding this compound's effect. The following diagrams were generated using the Graphviz DOT language.
ALK Signaling Pathway and this compound Inhibition
Caption: this compound blocks ALK autophosphorylation, inhibiting downstream PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.
Workflow for In Vitro ALK Phosphorylation Assay
References
- 1. This compound, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 3. This compound in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
ALK-Independent Mechanisms of Alectinib Action: A Technical Guide
Alectinib: Beyond ALK Inhibition in Cancer Therapy
This compound is a highly potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2][3][4] It has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), including cases with brain metastases.[2][5][6][7] While its primary mechanism of action is the direct inhibition of ALK, leading to the suppression of downstream signaling pathways like STAT3 and AKT, a growing body of evidence highlights the importance of ALK-independent mechanisms in both its therapeutic effects and the development of resistance.[1][8][9][10]
This technical guide provides an in-depth exploration of the ALK-independent actions of this compound, focusing on key signaling pathways, experimental evidence, and methodologies for researchers, scientists, and drug development professionals.
Activation of Bypass Signaling Pathways
A primary mechanism of acquired resistance to this compound involves the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor growth and survival.[11][12]
MET Signaling Pathway
The MET signaling pathway, activated by its ligand hepatocyte growth factor (HGF), has been identified as a significant salvage pathway in this compound-treated ALK-positive NSCLC.[13][14] Studies have shown that this compound treatment can paradoxically lead to the activation of MET signaling, even in the absence of HGF.[13][14] This activation can mediate resistance to this compound.[13][14][15] Conversely, crizotinib, a first-generation ALK inhibitor that also inhibits MET, does not show this HGF-mediated resistance.[13][15] The combination of this compound with a MET inhibitor has been shown to enhance its efficacy.[13][14] In some cases of this compound resistance, MET amplification or a MET exon 14 skipping mutation has been observed.[11][16]
EGFR and HER Family Signaling
Activation of the epidermal growth factor receptor (EGFR) and other members of the human epidermal growth factor receptor (HER) family can also contribute to ALK-independent resistance.[11] This can occur through various mechanisms, including the overexpression of EGFR ligands, which restores downstream signaling pathways like AKT and ERK1/2 in the presence of this compound.[17]
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical downstream signaling cascade that can be reactivated independently of ALK, leading to this compound resistance.[18][19] Mutations in key components of this pathway, such as KRAS and MEK, have been implicated in resistance to ALK tyrosine kinase inhibitors (TKIs).[18] Preclinical studies have explored the combination of this compound with MEK inhibitors like cobimetinib to overcome this resistance, although clinical activity in this compound-resistant tumors has been limited.[19]
Phenotypic Changes and Other Mechanisms
Epithelial-to-Mesenchymal Transition (EMT)
Epithelial-to-mesenchymal transition (EMT) is a cellular process implicated in cancer progression, metastasis, and drug resistance.[18] EMT can be induced in ALK-rearranged NSCLC cells upon treatment with ALK inhibitors, leading to cross-resistance to next-generation inhibitors, including this compound.[20][21][22] this compound and lorlatinib have been shown to potentially function by downregulating EMT-related proteins like vimentin (VIM) and fibronectin (FN1), as well as matrix metalloproteinases (MMPs) such as MMP-7 and MMP-9, which are involved in metastasis.[23]
STAT3 Signaling in Glioblastoma
Interestingly, this compound has demonstrated anti-tumor activity in glioblastoma (GBM) cell lines that have substantially low levels of ALK expression.[8][24] This ALK-independent effect is primarily mediated through the inhibition of signal transducer and activator of transcription 3 (STAT3) activation.[8][24] This suggests a potential off-target effect of this compound that could be therapeutically exploited in other cancer types where STAT3 signaling is a key driver. Upon initial treatment with ALK-TKIs, STAT3 activity can be restored and maintained, contributing to the adaptive survival of cancer cells.[25]
Quantitative Data on this compound's ALK-Independent Effects
| Cell Line | Cancer Type | Condition | Parameter | Value | Reference |
| H3122 | NSCLC | This compound (0.1 µM) | p-ALK | Decreased | [14] |
| H3122 | NSCLC | This compound (0.1 µM) | p-MET | Increased | [14] |
| H2228 | NSCLC | This compound (50 nmol/L) | HGF Production | Increased (time-dependent) | [26] |
| H3122 | NSCLC | This compound (50 nmol/L) | HGF Production | Increased (time-dependent) | [26] |
| H2228 | NSCLC | This compound (50 nmol/L) | p-MET | Increased | [26] |
| H3122 | NSCLC | This compound (50 nmol/L) | p-MET | Increased | [26] |
| H3112 | NSCLC | This compound (0.1 µM) | VIM mRNA | Significantly Reduced | [23] |
| H3112 | NSCLC | This compound (0.1 µM) | FN1 mRNA | Significantly Reduced | [23] |
| H3112 | NSCLC | This compound (0.1 µM) | MMP-9 mRNA | Significantly Reduced | [23] |
| H3112 | NSCLC | This compound (0.1 µM) | MMP-7 mRNA | Significantly Reduced | [23] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To assess the growth inhibitory effect of this compound and other inhibitors on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor(s) for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[15]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways.
-
Methodology:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ALK, p-MET, total ALK, total MET, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[14][26]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes.
-
Methodology:
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform real-time PCR using a PCR master mix, cDNA template, and gene-specific primers for the target genes (e.g., VIM, FN1, MMP-9, MMP-7) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[23]
-
Visualizing ALK-Independent Signaling and Workflows
Caption: ALK-independent bypass signaling pathways mediating resistance to this compound.
Caption: Role of EMT in this compound resistance and metastasis.
Caption: ALK-independent, STAT3-dependent action of this compound in Glioblastoma.
Caption: General experimental workflow for Western Blot analysis.
References
- 1. This compound in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 5. This compound in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound a New Standard of Care for ALK-Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. This compound in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ALK inhibitors, this compound and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of this compound for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaplastic lymphoma kinase inhibition in metastatic non-small cell lung cancer: clinical impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 12. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activated MET acts as a salvage signal after treatment with this compound, a selective ALK inhibitor, in ALK-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Combinatorial therapy is a safe and durable treatment option in ALK-rearranged non-small cell lung cancer with an acquired MET exon 14 skipping mutation mediated resistance to this compound: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor ligand-triggered resistance to this compound and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. This compound combined with cobimetinib in ALK-Rearranged lung Cancer: A phase IB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Silibinin Overcomes EMT-Driven Lung Cancer Resistance to New-Generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Epithelial-to-Mesenchymal Transition Is a Mechanism of ALK Inhibitor Resistance in Lung Cancer Independent of ALK Mutation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound and lorlatinib function by modulating EMT-related proteins and MMPs in NSCLC metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The ALK inhibitors, this compound and ceritinib, induce ALK-independent and STAT3-dependent glioblastoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Alectinib's Impact on the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alectinib, a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for ALK-rearranged non-small cell lung cancer (NSCLC).[1][2][3] While its primary mechanism involves the direct inhibition of ALK-mediated oncogenic signaling, emerging evidence reveals a complex interplay between this compound and the tumor microenvironment (TME).[1][4] This document provides an in-depth technical overview of this compound's effects on the TME, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows. The durable response to this compound is not solely dependent on its tumor-cell-intrinsic activity but is significantly modulated by its ability to reshape the TME, particularly by influencing adaptive and innate immune responses.[1][5]
This compound's Core Mechanism of Action
This compound functions as a tyrosine kinase inhibitor that targets the ALK protein.[6][7][8] In ALK-rearranged NSCLC, the EML4-ALK fusion protein is constitutively active, leading to the autophosphorylation of the intracellular kinase domain.[9] This triggers downstream signaling cascades, primarily involving STAT3 and AKT, which promote tumor cell proliferation and survival.[6][10] this compound binds to the ATP-binding pocket of the ALK kinase domain, preventing this phosphorylation and effectively shutting down these pro-survival pathways.[6][7] Both this compound and its major active metabolite, M4, demonstrate potent activity against wild-type ALK and multiple mutant forms known to confer resistance to the first-generation inhibitor, crizotinib.[6][10][11]
Modulation of the Tumor Immune Microenvironment
Recent studies have demonstrated that the efficacy and durability of this compound treatment are critically dependent on a functional host immune system, highlighting the drug's role as an immunomodulatory agent.[1][5]
Requirement of Adaptive Immunity for Durable Response
Experiments using murine orthotopic models of EML4-ALK lung cancer have provided definitive evidence for the role of adaptive immunity. While this compound induces tumor shrinkage in both immunocompetent and immunodeficient (nu/nu or Rag1-/-) mice, the response is transient in immunodeficient mice, with tumors rapidly progressing despite continuous TKI therapy.[1][5] In contrast, immunocompetent mice can achieve durable, and in some cases, complete responses.[1][5] This indicates that this compound-induced tumor control requires functional T and B cells for long-term efficacy.
Impact on Tumor-Infiltrating Lymphocytes (TILs)
The composition of the TME prior to treatment is predictive of the response to this compound.[1][5]
-
CD8+ T Cells: Murine tumors with better responses to this compound (e.g., complete response) exhibit significantly greater baseline numbers of tumor-infiltrating CD8+ T cells compared to tumors that only show a partial response.[1] Following this compound treatment, these responsive tumors show a trend towards a further increase in CD8+ T cells.[1]
-
Neutrophils: Conversely, a higher infiltration of neutrophils in pre-treatment tumors is associated with a shorter time to progression in ALK+ patient biopsies and poorer responses in murine models.[1][5]
Alteration of Chemokine and Cytokine Profiles
This compound directly influences the secretome of cancer cells, altering the expression of chemokines that regulate immune cell trafficking.
-
IFNγ-like Transcriptional Program: In vitro, this compound induces an Interferon-gamma (IFNγ)-like transcriptional response in EML4-ALK cell lines.[1]
-
Chemokine Secretion: This is accompanied by varied expression of distinct chemokines. For instance, murine tumor models showing complete responses to this compound have elevated baseline levels of T-cell-attracting chemokines CXCL9 and CXCL10.[1][5] In contrast, models with poorer responses show higher levels of the neutrophil-attracting chemokines CXCL1 and CXCL2.[5][12] this compound treatment itself can further stimulate the secretion of multiple chemokines.[13]
Interaction with the PD-1/PD-L1 Axis
The relationship between this compound and the PD-L1 immune checkpoint is complex.
-
ALK-STAT3-PD-L1 Signaling: In some preclinical models, the ALK fusion protein can upregulate PD-L1 expression via the STAT3 signaling pathway.[4] In these models, treatment with this compound reduces PD-L1 expression on the cancer cells.[4]
-
Clinical Efficacy and PD-L1 Expression: However, clinical data suggests that baseline PD-L1 expression is not a reliable predictive biomarker for the efficacy of first-line this compound in ALK-positive NSCLC patients.[14][15] Studies have found no statistically significant association between PD-L1 positivity and objective response rate (ORR) or progression-free survival (PFS) in patients treated with this compound.[14][15] In fact, some patients with high PD-L1 expression (TPS ≥ 50%) showed a trend towards longer PFS.[14][15]
The Role of the TME in this compound Resistance
While many resistance mechanisms are tumor cell-intrinsic (e.g., secondary ALK mutations, bypass pathway activation), the TME is an active contributor to acquired resistance.[9][16][17]
-
Macrophage-Mediated Resistance: Tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, can confer resistance to this compound.[18][19] Conditioned media from M2-polarized macrophages (M2-CM) can induce a more than 10-fold increase in this compound resistance in murine ALK+ lung cancer cell lines.[18]
-
c-MET Bypass Signaling: This M2-mediated resistance appears to be driven by bypass signaling through the c-MET receptor tyrosine kinase.[18] The resistance induced by M2-CM is not observed when cells are treated with crizotinib, a TKI which inhibits both ALK and MET.[18] Furthermore, this compound treatment can lead to an increase in macrophages within the TME, which in turn elevate levels of Gas6, a ligand for the AXL receptor tyrosine kinase, another potential resistance pathway.[20]
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound (ALEX Trial: First-Line)
| Parameter | This compound Arm | Crizotinib Arm | Hazard Ratio (95% CI) |
| Median PFS (Overall) | 34.8 months | 10.9 months | 0.47 (0.32-0.71) |
| Median PFS (with CNS Mets) | 27.7 months | 7.4 months | 0.35 (0.22-0.56) |
| ORR (Overall) | 82.9% | 75.5% | N/A |
| Data from the phase III ALEX trial.[3] |
Table 2: Efficacy of this compound in Crizotinib-Resistant NSCLC
| Study | Patient Population | ORR | Median PFS | CNS ORR |
| NP28673 | Crizotinib-pretreated | 50.0% | 8.9 months | 57.1% |
| NP28761 | Crizotinib-pretreated | 47.8% | 8.1 months | 68.8% |
| Data from pivotal phase II studies.[21][22] |
Table 3: this compound Efficacy by PD-L1 Expression
| PD-L1 Status | ORR (this compound) | PFS (this compound) | p-value (vs. Negative) |
| Positive (TPS ≥1%) | 80.8% | Not Reached | 0.274 (for ORR) |
| Negative (TPS <1%) | 90.0% | Not Reached | 0.97 (for PFS) |
| High (TPS ≥50%) | Trend of longer PFS | Not Reached | 0.61 |
| Data from a study of 56 patients on first-line this compound.[14][15] |
Experimental Protocols
Murine Orthotopic Lung Cancer Models
-
Cell Lines: Murine EML4-ALK lung cancer cell lines (e.g., EA1, EA2, EA3) derived from C57BL/6 mice.[1][18]
-
Implantation: Cell lines are propagated orthotopically by inoculating them directly into the left lungs of immunocompetent (C57BL/6) or immunodeficient (e.g., nu/nu, Rag1-/-) mice.[1]
-
Treatment: Once tumors are established (e.g., after 3 weeks), mice are treated with this compound (e.g., 20 mg/kg) or a vehicle control, typically administered daily via oral gavage.[1]
-
Tumor Monitoring: Tumor volumes are serially measured using non-invasive imaging techniques such as micro-computed tomography (μCT).[5]
-
Endpoint Analysis: At specified time points, mice are euthanized, and tumors are harvested for downstream analysis.
Immune Cell Analysis
-
Flow Cytometry: Harvested tumors are dissociated into single-cell suspensions. Cells are then stained with fluorescently-labeled antibodies against immune cell surface markers (e.g., CD3, CD8, B220, CD11b, Gr-1) to quantify different immune populations such as CD8+ T cells, CD4+ T cells, B cells, and neutrophils.[1]
-
Multispectral Immunofluorescence (e.g., Polaris Vectra): Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with multiple antibodies to visualize the spatial distribution and co-localization of different immune cells within the tumor architecture.[1]
-
Immunohistochemistry (IHC): Used for assessing protein expression in tissue sections, such as detecting PD-L1 expression in patient biopsies using specific antibody clones (e.g., Dako 22C3 pharmDx).[14][15]
Gene and Protein Expression Analysis
-
RNA Sequencing (RNAseq): RNA is extracted from cancer cells (treated in vitro with this compound or DMSO) or from recovered tumor tissue. Following library preparation, sequencing is performed to assess global transcriptional changes. Gene-set enrichment analysis (GSEA) is used to identify enriched biological pathways.[1][5]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures or tumor lysates are analyzed to quantify the concentration of secreted chemokines (e.g., CXCL1, CXCL2, CXCL9, CXCL10) and cytokines.[5][13]
Macrophage Co-culture and Conditioned Media Assays
-
Macrophage Generation: Bone marrow-derived macrophages are generated from mice (e.g., C57BL/6) and polarized in vitro to different phenotypes (M0, M1, or M2) using specific cytokines.[18][19]
-
Conditioned Media (CM) Production: Polarized macrophages are cultured in fresh media for a set period (e.g., 48 hours). The supernatant is then collected and filtered to create macrophage-conditioned media.[18][19]
-
Resistance Assay: ALK+ cancer cell lines are cultured in the different types of macrophage CM prior to and during exposure to this compound. Cell viability is then assessed using a colorimetric assay (e.g., MTS) to determine the impact on drug resistance.[18][19]
Conclusion and Future Directions
The interaction between this compound and the tumor microenvironment is a critical determinant of its therapeutic efficacy. The data strongly support a model where this compound's direct anti-tumor activity is complemented by its ability to modulate the TME, creating a more favorable immune landscape characterized by increased T-cell infiltration and specific chemokine profiles.[1][5] However, the TME also presents a significant challenge, with components like M2-polarized macrophages actively driving resistance through bypass signaling pathways.[18]
Future research should focus on:
-
Combination Therapies: Investigating rational combinations of this compound with immunotherapies. While combining ALK-TKIs with PD-1/PD-L1 inhibitors has shown toxicity concerns, strategies to specifically target TME-driven resistance, such as inhibiting the c-MET or AXL pathways, may prove beneficial.[2][16]
-
Biomarker Development: Moving beyond PD-L1 to identify more robust biomarkers within the TME—such as baseline immune cell composition (e.g., CD8+/neutrophil ratio) or chemokine signatures—that can predict the durability of response to this compound.[1][5]
-
Dynamic TME Monitoring: Utilizing liquid biopsies and advanced imaging to longitudinally track changes in the TME during this compound treatment, allowing for early detection of resistance and adaptive therapeutic strategies.
References
- 1. Durable responses to this compound in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status and challenges of immunotherapy in ALK rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. alkpositive.org [alkpositive.org]
- 5. doaj.org [doaj.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action for Alecensa (this compound)? [drugs.com]
- 9. oaepublish.com [oaepublish.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. This compound for the treatment of ALK-positive stage IV non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Association of PD-L1 expression with efficacy of this compound in advanced NSCLC patients with ALK fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 20. researchgate.net [researchgate.net]
- 21. Genentech’s Investigational Medicine this compound Shrank Tumors In Nearly Half Of People With Specific Type Of Lung Cancer - BioSpace [biospace.com]
- 22. This compound—a new chapter in the management of ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the pharmacodynamics of Alectinib in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Alectinib, a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. This compound has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with brain metastases. This document details the mechanism of action, preclinical efficacy in various models, and the experimental methodologies used to generate these findings.
Mechanism of Action
This compound is a tyrosine kinase inhibitor that targets the ALK protein. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4, resulting in a constitutively active fusion protein that drives tumor cell proliferation and survival.[1][2] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3] This blockade of ALK signaling leads to the inhibition of cell growth and the induction of apoptosis in ALK-driven tumor cells.[2][4]
The primary downstream signaling cascades affected by this compound-mediated ALK inhibition are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][5][6] By suppressing the phosphorylation of key effector proteins such as STAT3 and AKT, this compound effectively curtails tumor cell proliferation, survival, and angiogenesis.[4][7]
ALK Signaling Pathway Inhibition by this compound
Preclinical Efficacy
This compound has demonstrated potent anti-tumor activity in a range of preclinical models, including engineered cell lines and patient-derived xenografts.
In Vitro Potency
This compound exhibits low nanomolar potency against cell lines harboring various ALK rearrangements and mutations, including those that confer resistance to the first-generation ALK inhibitor, crizotinib.
| Cell Line | ALK Alteration | This compound IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| NCI-H2228 | EML4-ALK v3 | 3.3 | 96 | [8] |
| H3122 | EML4-ALK v1 | 3.3 | 96 | [8] |
| Ba/F3 | EML4-ALK WT | 3.5 | 30 | [9] |
| Ba/F3 | EML4-ALK L1196M | 4.8 | 130 | [4] |
| Ba/F3 | EML4-ALK C1156Y | 14 | >1000 | [4] |
| Ba/F3 | EML4-ALK F1174L | 26 | >1000 | [4] |
| Ba/F3 | EML4-ALK G1269A | 13 | 120 | [4] |
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have confirmed the potent anti-tumor activity of this compound. Oral administration of this compound leads to significant tumor growth inhibition and regression in a dose-dependent manner.
| Xenograft Model | ALK Alteration | This compound Dose | Tumor Growth Inhibition | Reference |
| NCI-H2228 (subcutaneous) | EML4-ALK v3 | 10 mg/kg, p.o., qd | Significant inhibition | [10] |
| NCI-H2228 (intracranial) | EML4-ALK v3 | 20 mg/kg, p.o., qd | Increased survival | [11] |
| CLB-BAR (subcutaneous) | ALK F1174L | 20 mg/kg, p.o., qd | Significant reduction in tumor volume | [10] |
| NGP (orthotopic) | ALK F1174L | 25 mg/kg, i.p., qd | Increased apoptosis and decreased p-Akt/p-S6 | [7] |
| A925L (subcutaneous) | EML4-ALK | 25 mg/kg, p.o., qd | Tumor regression | [12] |
Central Nervous System (CNS) Penetration and Efficacy
A key feature of this compound is its ability to cross the blood-brain barrier, a critical attribute for treating brain metastases, which are common in ALK-positive NSCLC patients.[11][13] Preclinical studies have shown that this compound is not a substrate for P-glycoprotein, an efflux transporter that limits the CNS penetration of many drugs.[13][14] This results in higher brain-to-plasma concentration ratios and significant anti-tumor activity in intracranial tumor models.[14]
| Animal Model | CNS Efficacy Metric | This compound Dose | Result | Reference |
| Mouse (intracranial NCI-H2228) | Survival | 20 mg/kg, p.o., qd | Significantly prolonged survival vs. control | [11] |
| Mouse | Brain-to-plasma ratio | Not specified | 0.63 - 0.94 | [14] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Preclinical Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Focus on this compound and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for the management of ALK-positive non-small cell lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of this compound in Patients with ALK-Positive NSCLC and Symptomatic or Large CNS Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Alectinib In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alectinib is a potent and highly selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1] It is utilized in the treatment of non-small cell lung cancer (NSCLC) that is positive for ALK gene rearrangements.[2][3] this compound functions by competitively binding to the ATP-binding site of the ALK protein, thereby inhibiting its kinase activity.[2] This action prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways, which are crucial for cell proliferation and survival.[1][4] Consequently, this compound effectively suppresses the growth of ALK-positive cancer cells and induces apoptosis.[2] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound.
Signaling Pathway of this compound
This compound targets the ALK tyrosine kinase, which, when constitutively activated due to genetic alterations like the EML4-ALK fusion, promotes cancer cell proliferation and survival. This compound's inhibition of ALK blocks downstream signaling cascades.
Caption: this compound inhibits the ALK signaling pathway.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific ALK mutation status. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| NCI-H2228 | NSCLC | EML4-ALK | ~3 | [5] |
| KARPAS-299 | Lymphoma | NPM-ALK | ~3 | [5] |
| SR | Lymphoma | NPM-ALK | Not specified | [5] |
| Kelly | Neuroblastoma | ALK Mutant | 3181 | [4] |
| SH-SY5Y | Neuroblastoma | ALK Mutant | Not specified | [4] |
| LA-N-6 | Neuroblastoma | ALK Mutant | Not specified | [4] |
| IMR-32 | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [4] |
| NB-19 | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [4] |
| SK-N-AS | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [4] |
Experimental Workflow
The general workflow for an in vitro cell viability assay with this compound involves cell seeding, treatment with a dilution series of the compound, incubation, addition of a viability reagent, and measurement of the signal.
Caption: Workflow for this compound cell viability assay.
Experimental Protocols
This section provides detailed protocols for three common cell viability assays: MTT, and CellTiter-Glo®.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2–3 x 10³ cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0-10 µM.[7]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4][6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.
Materials:
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of this compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the data to determine the IC50 value.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro and in vivo anti-tumor activity of this compound in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
Application Notes: Alectinib-Induced Apoptosis Assay Using Annexin V Staining
Introduction
Alectinib is a potent and highly selective second-generation tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK).[1][2] In several cancers, particularly non-small cell lung cancer (NSCLC) and neuroblastoma, chromosomal rearrangements can lead to the creation of oncogenic ALK fusion proteins.[3][4] These fusion proteins are constitutively active, driving downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][3] this compound effectively inhibits this aberrant ALK activity, leading to cell cycle arrest and programmed cell death, or apoptosis.[5][6]
These application notes provide a comprehensive guide for researchers to measure this compound-induced apoptosis using the Annexin V staining assay, a widely accepted method for detecting early-stage apoptosis.
Principle of the Annexin V Apoptosis Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment.[7][8] Annexin V is a calcium-dependent protein with a high affinity for PS.[7] When conjugated to a fluorochrome like FITC, Annexin V can be used to identify early apoptotic cells via flow cytometry or fluorescence microscopy.[7][8]
To distinguish between different stages of cell death, Propidium Iodide (PI) is often used as a counterstain. PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, producing a bright red fluorescence.[7] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7]
This compound's Mechanism of Action in Inducing Apoptosis
This compound functions by binding to the ATP-binding site of the ALK protein, inhibiting its kinase activity.[1] This action blocks the phosphorylation and activation of downstream signaling molecules. The inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which this compound halts cell proliferation and induces apoptosis.[1][3]
Caption: this compound inhibits the ALK protein, blocking the PI3K/Akt/mTOR survival pathway and inducing apoptosis.
Quantitative Data Summary of this compound-Induced Apoptosis
The following table summarizes data from studies where this compound was used to induce apoptosis in various cancer cell lines, as measured by Annexin V staining.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Apoptosis Outcome | Reference |
| Kelly, NB-19 | Neuroblastoma (N-myc amplified) | 10 µM | 48 hours | Significant induction of apoptosis observed via cleaved Caspase 3/PARP and flow cytometry. | [3] |
| SH-SY5Y, SK-N-AS | Neuroblastoma (N-myc non-amplified) | 10 µM | 48 hours | Significant induction of apoptosis observed via cleaved Caspase 3/PARP and flow cytometry. | [3] |
| EHMES-10 | Mesothelioma (NCOA4-RET fusion) | 0.1 - 1 µM | 48 hours | Dose-dependent increase in apoptosis detected. | [9] |
| MDA-MB-231 | Breast Carcinoma | 10 µM | Not specified | Enhanced cell death observed when combined with photodynamic therapy. | [10] |
| H460, H1299 | NSCLC | 10 µM | Not specified | Enhanced cell death observed when combined with photodynamic therapy. | [10] |
Detailed Protocol: Apoptosis Detection by Annexin V & PI Staining
This protocol provides a step-by-step method for treating cultured cancer cells with this compound and subsequently analyzing apoptosis using flow cytometry.
I. Required Materials
-
Cell Lines: ALK-positive cancer cell lines (e.g., NCI-H2228, SU-DHL-1) or other lines of interest.
-
Culture Medium: Appropriate medium (e.g., RPMI-1640) with supplements (FBS, penicillin/streptomycin).
-
This compound: Stock solution prepared in DMSO.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), cold.
-
Trypsin-EDTA (for adherent cells).
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
-
Equipment:
-
Cell culture flasks or plates.
-
CO2 incubator (37°C, 5% CO2).
-
Flow cytometer.
-
Microcentrifuge.
-
Hemocytometer or automated cell counter.
-
II. Experimental Workflow
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lung cancer - Wikipedia [en.wikipedia.org]
- 5. Frontiers | this compound, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 6. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Alectinib in Neuroblastoma Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of alectinib in neuroblastoma xenograft mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in an in vivo setting.
Introduction
Neuroblastoma is a pediatric cancer originating from the developing sympathetic nervous system.[1] A significant subset of these tumors is driven by genetic alterations in the Anaplastic Lymphoma Kinase (ALK) gene, including mutations and amplifications, making ALK a prime therapeutic target.[2][3][4] this compound is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated potent anti-tumor activity in preclinical neuroblastoma models.[5][6][7] This document details the protocols for establishing neuroblastoma xenografts and evaluating the in vivo efficacy of this compound, and summarizes key quantitative data from published studies.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways.[7][8] In neuroblastoma, this leads to the downregulation of key pro-survival and proliferative pathways, including the PI3K/AKT/mTOR and Ras/MAPK pathways.[2][9][10] Inhibition of ALK signaling by this compound has been shown to reduce the expression of the MYCN oncoprotein, a critical driver in a large fraction of high-risk neuroblastomas, and to induce apoptosis (programmed cell death).[5][11]
Caption: this compound inhibits the ALK receptor, blocking downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in neuroblastoma xenograft models from preclinical studies.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Cell Line | Mouse Strain | This compound Dose | Treatment Duration | Tumor Volume Reduction vs. Control | Tumor Weight Reduction vs. Control | Reference |
| CLB-BAR | BalbC/NUDE | 20 mg/kg, daily, p.o. | 14 days | Significant reduction (p < 0.01) | Significant reduction (p < 0.0001) | [5][6] |
| NB1 (ALK-amplified) | BALB/c Slc-nu/nu | 20 mg/kg, single dose, p.o. | 4 hours | N/A (distribution study) | N/A (distribution study) | [8] |
Table 2: Apoptosis Induction and Survival in Orthotopic and Transgenic Models
| Model Type | Cell Line/Strain | This compound Dose | Treatment Duration | Key Findings | Reference |
| Orthotopic Xenograft | NGP | 25 mg/kg, daily, i.p. | 3 days | Increased PARP and Caspase 3 cleavage; Decreased p-Akt and p-S6 | [9] |
| TH-MYCN Transgenic | TH-MYCN | Not specified | Not specified | Decreased tumor growth and prolonged survival time | [9][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Subcutaneous Neuroblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to assess the effect of this compound on tumor growth.
Materials:
-
ALK-positive human neuroblastoma cell line (e.g., CLB-BAR)
-
Female BALB/c nude mice (5-6 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture neuroblastoma cells to ~80% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells (in 100 µL volume) into the flank of each mouse.
-
Tumor Monitoring: Monitor mice for tumor growth. Begin caliper measurements when tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=10 per group).
-
Drug Administration:
-
Data Collection: Measure tumor volume and body weight every other day for the duration of the study (e.g., 14 days).[5][6]
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and process for further analysis (e.g., immunohistochemistry, western blotting).
Protocol 2: Orthotopic Neuroblastoma Xenograft Model
This protocol is for establishing a more clinically relevant orthotopic model by implanting tumor cells into the adrenal gland.
Materials:
-
Luciferase-transduced human neuroblastoma cell line (e.g., NGP)
-
Female athymic NCR nude mice
-
Surgical instruments
-
Anesthesia
-
Bioluminescence imaging system
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Preparation: Prepare 1.5 x 10^6 luciferase-transduced NGP cells in 100 µL of PBS.[9]
-
Surgical Implantation: Under anesthesia, surgically inject the cell suspension into the left renal capsule of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging.
-
Treatment: Once tumors are established, randomize mice into treatment groups.
-
This compound Group: Administer this compound intraperitoneally at a dose of 25 mg/kg daily for 3 days.[9]
-
Control Group: Administer the vehicle control (DMSO) via the same route.
-
-
Endpoint and Analysis: After the treatment period, harvest the tumors and analyze for markers of apoptosis (cleaved Caspase 3, PARP) and signaling pathway inhibition (p-Akt, p-S6) by western blot or immunohistochemistry.[9]
Caption: Workflow for a neuroblastoma xenograft study with this compound.
Conclusion
Preclinical studies robustly demonstrate that this compound is a potent inhibitor of ALK-driven neuroblastoma growth in xenograft mouse models.[5][6] It effectively suppresses tumor progression by inhibiting ALK signaling and inducing apoptosis.[9][10] The protocols and data presented here provide a valuable resource for the continued investigation of this compound as a therapeutic agent for ALK-positive neuroblastoma.
References
- 1. ALK in Neuroblastoma: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging importance of ALK in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Heterogeneous distribution of this compound in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alectinib in a Preclinical Animal Model of NSCLC Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC), occurring in approximately 3-5% of patients. A significant challenge in the treatment of ALK-positive NSCLC is the high incidence of brain metastases, with up to 30% of patients presenting with central nervous system (CNS) involvement at diagnosis.[1] The blood-brain barrier often limits the efficacy of systemic therapies, making the CNS a sanctuary site for cancer cells.
Alectinib is a second-generation, highly selective, and potent ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with ALK-positive NSCLC, including those with brain metastases.[1][2] Preclinical studies have shown that this compound effectively crosses the blood-brain barrier and is not a substrate for P-glycoprotein, a key efflux transporter.[1][3] This favorable pharmacokinetic profile contributes to its robust intracranial efficacy. In animal models, this compound has been shown to produce high brain-to-plasma ratios, ranging from 0.63 to 0.94.[4]
These application notes provide a detailed overview of a preclinical animal model of NSCLC brain metastases and protocols for evaluating the efficacy of this compound. The information is based on established methodologies and published preclinical data, offering a guide for researchers investigating novel therapies for NSCLC brain metastases.
Signaling Pathway
The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways critical for cell proliferation and survival, such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[5] this compound exerts its therapeutic effect by inhibiting the phosphorylation of ALK and its downstream signaling proteins.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study evaluating this compound in an NSCLC brain metastasis animal model using the A925LPE3/Eluc cell line, which harbors an EML4-ALK gene fusion.[7]
Table 1: In Vivo Efficacy of this compound in an NSCLC Brain Metastasis Model
| Treatment Group | Dose | Administration Route | Number of Animals (n) | Outcome |
| Control | - | Oral | 5 | Progressive tumor growth |
| Crizotinib | 50 mg/kg | Oral | 5 | No significant tumor regression |
| This compound | 25 mg/kg | Oral | 5 | Remarkable tumor regression |
Data extracted from a study using A925LPE3/Eluc cells inoculated into the cerebrum of SCID mice. Treatment was administered daily from day 11 to day 40. Tumor burden was monitored by bioluminescence imaging.[7]
Table 2: Bioluminescence Imaging Data of Intracranial Tumor Growth
| Treatment Group | Day 11 (Photons/second) | Day 25 (Photons/second) | Day 40 (Photons/second) |
| Control | ~1x10^6 | ~1x10^8 | >1x10^9 |
| Crizotinib | ~1x10^6 | ~5x10^7 | ~5x10^8 |
| This compound | ~1x10^6 | <1x10^5 | <1x10^5 |
Approximate values interpreted from graphical data presented in the source study.[7] Luminescence was evaluated twice weekly.
Experimental Protocols
Protocol 1: Intracranial Implantation of ALK-Positive NSCLC Cells
This protocol describes the establishment of an orthotopic brain metastasis model using ALK-positive NSCLC cells.
Materials:
-
ALK-positive NSCLC cell line (e.g., A925LPE3/Eluc)
-
Cell culture medium and reagents
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Surgical instruments (e.g., scalpel, forceps, bone drill)
-
Wound closure materials (e.g., sutures, tissue adhesive)
-
Immunocompromised mice (e.g., SCID or nude mice)
Procedure:
-
Cell Preparation:
-
Culture A925LPE3/Eluc cells under standard conditions.
-
On the day of injection, harvest cells at the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in PBS at a concentration of 1 x 10^5 cells/μL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Shave and disinfect the surgical area on the scalp.
-
-
Intracranial Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole in the skull over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower the Hamilton syringe needle through the burr hole to a depth of 3 mm into the brain parenchyma.
-
Inject 2-5 μL of the cell suspension at a rate of 1 μL/min.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Close the incision with sutures or tissue adhesive.
-
Monitor the animal's recovery from anesthesia.
-
Provide post-operative analgesics as required.
-
Protocol 2: Administration of this compound
This protocol outlines the oral administration of this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the vehicle solution at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse).
-
Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Treatment should commence once tumors are established, as determined by bioluminescence imaging (e.g., day 11 post-implantation).[7]
-
Administer the this compound suspension or vehicle control orally to the mice once daily using a gavage needle.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
Continue daily treatment for the duration of the study (e.g., until day 40).[7]
-
Protocol 3: Assessment of Brain Tumor Burden by Bioluminescence Imaging (BLI)
This protocol details the non-invasive monitoring of intracranial tumor growth.
Materials:
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
-
Imaging Procedure:
-
Begin imaging prior to the start of treatment to establish a baseline tumor burden.
-
Continue imaging at regular intervals (e.g., twice a week) throughout the study.
-
Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.[8]
-
Anesthetize the mice with isoflurane.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images approximately 10-15 minutes after luciferin injection.
-
-
Data Analysis:
-
Use the accompanying software to define a region of interest (ROI) over the head of each mouse.
-
Quantify the total photon flux (photons/second) within the ROI for each animal at each time point.
-
Analyze the data to determine the effect of the treatment on tumor growth over time.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound in an NSCLC brain metastasis animal model.
References
- 1. This compound for the management of ALK-positive non-small cell lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in Patients with ALK-Positive NSCLC and Symptomatic or Large CNS Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Dose Escalation Re-induces Central Nervous System Responses in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Patients Relapsing on Standard Dose this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing spatial distribution of this compound in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo imaging models of bone and brain metastases and pleural carcinomatosis with a novel human EML4-ALK lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, this compound, and lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Alectinib IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK) and the RET proto-oncogene.[1][2] It is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][3] this compound has demonstrated significant efficacy in both treatment-naive patients and those who have developed resistance to the first-generation ALK inhibitor, crizotinib.[1] Its mechanism of action involves the inhibition of ALK phosphorylation, which subsequently blocks downstream signaling pathways like STAT3 and PI3K/AKT/mTOR, ultimately leading to the induction of apoptosis in tumor cells.[2][4] The determination of the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines is a critical step in preclinical research to assess its potency and to understand the sensitivity of different cancer types to this targeted therapy.
These application notes provide a summary of this compound's IC50 values in different cancer cell lines, detailed protocols for IC50 determination, and a visualization of the targeted signaling pathway.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. These values highlight the differential sensitivity of cancer cells to this compound treatment.
| Cell Line | Cancer Type | ALK Status | This compound IC50 (nM) | Reference |
| NCI-H2228 | NSCLC | EML4-ALK Fusion | 1.9 | [5] |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | 3 | [5] |
| Kelly | Neuroblastoma | ALK Mutant | 3181 | [6] |
| SH-SY5Y | Neuroblastoma | ALK Mutant | Not specified, but sensitive | [6] |
| LA-N-6 | Neuroblastoma | ALK Mutant | Not specified, but sensitive | [6] |
| IMR-32 | Neuroblastoma | ALK Wild-Type | 9600 | [6] |
| NB-19 | Neuroblastoma | ALK Wild-Type | Not specified, potent inhibition | [6] |
| SK-N-AS | Neuroblastoma | ALK Wild-Type | Not specified, potent inhibition | [6] |
| EHMES-10 | Mesothelioma | NCOA4-RET Fusion | Potent inhibition (specific value not provided) | [7] |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | Potent inhibition (specific value not provided) | [7] |
| TPC-1 | Thyroid Papillary Carcinoma | CCDC6-RET Fusion | Potent inhibition (specific value not provided) | [7] |
| Ba/F3 | Pro-B | EML4-ALK WT | Sensitive | [8] |
| Ba/F3 | Pro-B | EML4-ALK L1196M | Sensitive | [8] |
| Ba/F3 | Pro-B | EML4-ALK G1202R | Resistant | [8] |
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[7]
1. Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range could be from 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Cell Viability Assay using CCK-8
This protocol provides an alternative method for assessing cell viability.[6]
1. Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1.
-
-
This compound Treatment:
-
Follow the same this compound treatment procedure as in Protocol 1.
-
-
CCK-8 Assay:
-
After the 72-hour incubation with this compound, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Follow the same data analysis steps as in Protocol 1 to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the efficacy of this compound in various cancer cell lines. The tabulated IC50 data serves as a valuable reference for comparing the sensitivity of different cancer models. The detailed experimental protocols for MTT and CCK-8 assays provide a solid foundation for reproducible and accurate IC50 determination. Furthermore, the signaling pathway and experimental workflow diagrams offer a clear visual representation of this compound's mechanism of action and the experimental process, facilitating a deeper understanding for drug development professionals. Consistent and standardized methodologies are crucial for generating reliable preclinical data to inform the clinical development of targeted therapies like this compound.
References
- 1. This compound and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Understanding the ALECENSA® (this compound) mechanism of action [alecensa.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-tumor activity of this compound in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Alectinib Distribution in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vivo imaging of Alectinib distribution in tumors. The following sections describe various imaging modalities, including quantitative mass spectrometry imaging (qMSI), positron emission tomography (PET), and quantitative whole-body autoradiography (QWBA), to visualize and quantify this compound in preclinical tumor models.
Introduction to this compound and In Vivo Imaging
This compound is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) used to treat ALK-positive non-small cell lung cancer (NSCLC).[1] Understanding the in vivo distribution and tumor penetration of this compound is crucial for optimizing its therapeutic efficacy and overcoming resistance. In vivo imaging techniques offer non-invasive methods to visualize and quantify drug distribution in tumors and other tissues, providing valuable insights into pharmacokinetics and target engagement.
This compound functions by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways such as PI3K/AKT and MAPK, leading to the suppression of tumor cell proliferation and induction of apoptosis.[2][3] It is also known to inhibit the RET protein.[4] A notable advantage of this compound is its ability to penetrate the blood-brain barrier, making it effective against brain metastases.[3][5]
This document outlines protocols for advanced imaging techniques to study this compound's distribution in tumors.
This compound's Mechanism of Action Signaling Pathway
This compound primarily targets the anaplastic lymphoma kinase (ALK) fusion protein, preventing its phosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell survival and proliferation.
Quantitative Mass Spectrometry Imaging (qMSI) of this compound in Tumors
Quantitative Mass Spectrometry Imaging (qMSI) is a powerful technique that allows for the visualization and quantification of unlabeled drugs directly in tissue sections, providing high spatial resolution.
Experimental Workflow for qMSI
The following diagram illustrates the general workflow for a qMSI experiment to determine this compound distribution in tumor xenografts.
Detailed Protocol for qMSI of this compound in Neuroblastoma Xenografts
This protocol is adapted from a study on the heterogeneous distribution of this compound in neuroblastoma xenografts.[2][6]
3.2.1. Animal Model and this compound Administration
-
Cell Lines: Use human neuroblastoma cell lines such as NB1 (ALK amplified) and SK-N-FI (ALK wild-type).
-
Xenograft Implantation: Subcutaneously inject 5 x 106 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a suitable size (e.g., 100-200 mm3).
-
This compound Administration: Administer this compound orally at doses of 4 mg/kg and 20 mg/kg.
3.2.2. Tissue Collection and Preparation
-
Euthanasia and Tissue Harvesting: At predetermined time points (e.g., 0.5, 1, 1.5, 2, and 4 hours) after this compound administration, euthanize the mice.[2]
-
Tumor Excision: Immediately dissect the tumors and snap-freeze them in liquid nitrogen.[2] Store at -80°C until sectioning.
-
Cryosectioning: Cut 10 µm thick sections of the frozen tumors using a cryostat at -20°C.
-
Tissue Mounting: Thaw-mount the tissue sections onto indium tin oxide (ITO)-coated glass slides.
3.2.3. MALDI Matrix Application and MSI Analysis
-
Matrix Solution: Prepare a solution of 2,5-dihydroxybenzoic acid (DHB) at 50 mg/mL in 70% methanol containing a deuterated internal standard (D8-Alectinib) at 1 µM.
-
Matrix Deposition: Apply the matrix solution onto the tissue sections using an automated sprayer.
-
MALDI-MSI: Perform MALDI-MSI analysis using a mass spectrometer equipped with a laser. Acquire data in positive ion mode. The transition for this compound is m/z 483.3 → 396.2.[7]
-
Data Analysis: Generate ion images to visualize the distribution of this compound and the internal standard.
3.2.4. Quantification by LC-MS/MS
-
Tissue Homogenization: Homogenize adjacent tumor sections for LC-MS/MS analysis to correlate MSI signal intensity with absolute concentration.
-
LC-MS/MS Analysis: Use a validated LC-MS/MS method to quantify the concentration of this compound in the tumor homogenates.
-
Correlation and Quantification: Correlate the ion intensities from the MSI data with the concentrations determined by LC-MS/MS to generate quantitative distribution maps of this compound within the tumor.[6]
Quantitative Data from qMSI of this compound in Neuroblastoma Xenografts
The following table summarizes the quantitative data on this compound concentration in different neuroblastoma xenograft models at 4 hours post-administration.
Table 1: this compound Concentration in Neuroblastoma Xenografts (4 hours post-administration)
| Tumor Model | This compound Dose (mg/kg) | Mean Tumor Concentration (ng/mg) ± SD |
| NB1 (ALK-amplified) | 4 | 1.8 ± 0.5 |
| 20 | 10.2 ± 3.1 | |
| SK-N-FI (ALK wild-type) | 4 | 2.1 ± 0.6 |
| 20 | 11.5 ± 2.8 |
Data adapted from a study by Sano et al. (2017). The study found no significant difference in this compound penetration between ALK-amplified and ALK wild-type tumors in the early period after a single dose.[6] The distribution of this compound within the tumors was observed to be heterogeneous.[2][6]
Positron Emission Tomography (PET) Imaging of this compound
PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify metabolic processes and drug distribution in vivo. For this compound, a radiolabeled analogue, such as [18F]fluoroethyl this compound ([18F]FEAl), can be used.
Experimental Workflow for PET Imaging
The workflow for PET imaging of this compound distribution involves several key steps from radiotracer synthesis to image analysis.
Detailed Protocol for PET Imaging with [18F]FEAl
This protocol provides a general framework for PET imaging of this compound distribution in tumor-bearing mice using [18F]FEAl.
4.2.1. Radiosynthesis of [18F]FEAl
-
Precursor Synthesis: Synthesize a suitable precursor for radiolabeling.
-
Radiolabeling: Perform direct fluorination with 18F-fluoride.
-
Purification: Purify the final product, [18F]FEAl, using high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the radiotracer in a suitable vehicle for injection (e.g., 10% Tween 80 in saline).
4.2.2. Animal Model and Imaging Procedure
-
Tumor Model: Establish tumor xenografts (e.g., ALK-positive NSCLC cell line NCI-H2228) in immunodeficient mice.
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it on the scanner bed.
-
Radiotracer Administration: Inject a bolus of [18F]FEAl (e.g., 3.7-7.4 MBq) intravenously via the tail vein.
-
PET/CT Imaging: Acquire dynamic or static PET images at specified time points post-injection (e.g., 30, 60, 90, 120 minutes). A CT scan should be performed for anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs to calculate the standardized uptake value (SUV).
4.2.3. Ex Vivo Biodistribution (for validation)
-
Tissue Harvesting: Following the final imaging session, euthanize the mice.
-
Organ Collection: Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity using a gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Biodistribution Data
Table 2: Hypothetical Biodistribution of [18F]FEAl in Tumor-Bearing Mice (60 min post-injection)
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 1.2 ± 0.4 |
| Liver | 5.5 ± 1.1 |
| Spleen | 0.9 ± 0.2 |
| Kidneys | 3.0 ± 0.7 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.7 ± 0.2 |
| Brain | 1.0 ± 0.3 |
| Tumor | 4.5 ± 0.9 |
This data is illustrative and would need to be confirmed by specific preclinical studies with [18F]FEAl in tumor-bearing animals.
Quantitative Whole-Body Autoradiography (QWBA)
QWBA is a technique that provides a comprehensive overview of the distribution of a radiolabeled drug throughout the entire body of an animal model. It is particularly useful for identifying tissues with high drug accumulation.
Protocol for QWBA of Radiolabeled this compound
This protocol outlines the general steps for performing a QWBA study with a radiolabeled version of this compound (e.g., 14C-Alectinib).
-
Radiolabeled Compound: Synthesize this compound with a long-lived radioisotope such as 14C or 3H.
-
Animal Dosing: Administer a single dose of the radiolabeled this compound to rodents (typically rats).
-
Sample Collection: At various time points post-dosing, euthanize the animals by snap-freezing in a mixture of hexane and solid carbon dioxide.
-
Whole-Body Sectioning: Embed the frozen carcass in a carboxymethylcellulose matrix and prepare thin (e.g., 20-40 µm) whole-body sections using a large-format cryomicrotome.
-
Imaging: Expose the sections to a phosphor imaging plate for a sufficient duration.
-
Image Analysis: Scan the imaging plate and quantify the radioactivity in different tissues and tumors by comparing the signal intensity to calibrated radioactive standards.[3][8]
Summary and Conclusion
The in vivo imaging techniques described in these application notes provide powerful tools for elucidating the distribution of this compound in tumors and understanding its pharmacokinetic properties. Quantitative mass spectrometry imaging offers high-resolution mapping of the unlabeled drug within the tumor microenvironment, revealing potential heterogeneity in distribution.[2][6] PET imaging with a radiolabeled this compound analogue allows for non-invasive, whole-body quantification of drug uptake in tumors and other organs. Quantitative whole-body autoradiography provides a comprehensive, albeit terminal, assessment of drug distribution throughout the body.[3][9]
The selection of a specific imaging modality will depend on the research question, the required level of detail, and the available resources. By employing these advanced imaging techniques, researchers can gain critical insights into this compound's in vivo behavior, which can inform the development of more effective cancer therapies.
References
- 1. Profile of this compound for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneous distribution of this compound in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Heterogeneous distribution of this compound in neuroblastoma xenografts revealed by matrix-assisted laser desorption ionization mass spectrometry imaging: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualizing spatial distribution of this compound in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of procedures for quantitative whole-body autoradiography using digital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Preclinical Combination Strategies for Alectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib is a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) approved for the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Despite its remarkable efficacy, acquired resistance inevitably emerges, limiting long-term patient benefit.[2] Preclinical research has focused on identifying synergistic drug combinations to enhance the anti-tumor effects of this compound, delay or overcome resistance, and improve patient outcomes. Resistance mechanisms often involve the activation of bypass signaling pathways that reactivate downstream cascades like the RAS/MAPK pathway, or the upregulation of anti-apoptotic proteins.[3][4]
These application notes provide a summary of key preclinical studies investigating this compound in combination with other targeted agents. We present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to guide further research and development.
This compound in Combination with SHP2 Inhibitors
Rationale: Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[5] Activation of alternative RTKs can lead to SHP2-dependent reactivation of the RAS/MAPK pathway, a common mechanism of resistance to ALK inhibitors.[6][7] Combining this compound with a SHP2 inhibitor aims to achieve a vertical blockade of the ALK and RAS/MAPK signaling pathways, thereby preventing or overcoming resistance.[5]
Data Presentation: In Vitro and In Vivo Efficacy
| Cell Line | Combination Agent | This compound IC50 (Single) | This compound IC50 (Combo) | Combination Effect | In Vivo Model | Tumor Growth Inhibition | Reference |
| H3122 (ALK+) | SHP099 (5 µM) | ~100 nM | <100 nM | Synergistic Decrease in Viability | H3122 Xenograft | Enhanced tumor suppression vs. single agents | [5][8] |
| H2228 (ALK+) | SHP099 | Not Specified | Not Specified | Synergistic Decrease in Viability | Not Specified | Not Applicable | [5] |
| ABC-20 (ROS1+) | SHP099 (5 µM) | Not Applicable | Not Applicable | Synergistic Growth Inhibition | ABC-20 Xenograft | Enhanced tumor suppression (with Crizotinib) | [8] |
| NCI-H3122 lorR-06 | PF-07284892 | Not Specified | Not Specified | Overcame Resistance | Not Specified | Not Applicable | [9] |
Note: Data is aggregated from multiple studies. IC50 values are approximate and depend on specific experimental conditions.
Signaling Pathway Diagram
References
- 1. Profile of this compound for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective strategies targeting the BCL-2 family to enhance clinical efficacy in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Alectinib and ALK G1202R Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the ALK G1202R resistance mutation in the context of Alectinib treatment.
Frequently Asked Questions (FAQs)
Q1: What is the ALK G1202R mutation and why is it significant in this compound treatment?
The G1202R mutation is a solvent front mutation within the anaplastic lymphoma kinase (ALK) kinase domain.[1] It is a significant mechanism of acquired resistance to second-generation ALK tyrosine kinase inhibitors (TKIs), including this compound.[2][3] The substitution of glycine (G) with a bulkier arginine (R) residue at position 1202 sterically hinders the binding of this compound to the ATP-binding pocket of the ALK enzyme, thereby reducing the drug's efficacy.[4][5] This mutation is detected in approximately 29% of patients who develop resistance to this compound.[3][6]
Q2: How does the ALK G1202R mutation confer resistance to this compound at a molecular level?
The G1202R mutation induces a conformational change in the ATP-binding glycine-rich loop (P-loop) of the ALK kinase domain.[5] This alteration, caused by the larger arginine side chain, physically obstructs the binding of this compound.[4] Molecular dynamics simulations have shown that this compound has a much lower binding affinity for ALK G1202R compared to wild-type ALK.[5] This reduced binding affinity is primarily due to unfavorable changes in van der Waals interactions and entropy.[5]
Q3: Are there any ALK inhibitors effective against the G1202R mutation?
Yes, several next-generation ALK inhibitors have been developed to overcome resistance mediated by mutations like G1202R.
-
Lorlatinib: A third-generation ALK TKI specifically designed to be effective against a wide range of ALK resistance mutations, including G1202R.[2][3][7] It is a potent, brain-permeable macrocyclic molecule.[2]
-
TPX-0131: A fourth-generation ALK TKI that has shown high potency against G1202R, reportedly over 100 times more effective than lorlatinib against this specific mutation in preclinical models.[8] It is also designed to be CNS-penetrant.[8]
-
Repotrectinib: Another next-generation inhibitor that has demonstrated effectiveness against G1202R and other challenging compound mutations in preclinical models.[2]
-
XMU-MP-5: A novel ALK inhibitor that has shown significant activity against the G1202R mutation in both in vitro and in vivo models.[1][9]
Q4: What are the primary strategies to overcome this compound resistance due to the ALK G1202R mutation?
The main strategies involve switching to a next-generation ALK inhibitor or exploring combination therapies.
-
Sequential Therapy with Next-Generation TKIs: The most common approach is to switch to a TKI with activity against G1202R, such as Lorlatinib.[3][8] Post-progression biopsies or liquid biopsies to identify the specific resistance mutation are crucial for guiding this decision.[3][8]
-
Combination Therapies: For cases involving bypass signaling pathways in addition to or instead of on-target mutations, combination therapies may be explored. Examples include combining ALK inhibitors with inhibitors of MET, MEK, or EGFR, depending on the identified bypass track.[4][7][8] For instance, combining an ALK inhibitor with a MET inhibitor could be a strategy if MET amplification is identified as a co-occurring resistance mechanism.[4]
-
ALK-Targeted Proteolysis-Targeting Chimeras (PROTACs): This is an emerging strategy aimed at degrading the entire ALK fusion protein, including mutated forms, rather than just inhibiting its kinase activity.[2]
Troubleshooting Guides
Problem 1: My cell line-derived xenograft (CDX) model with a known ALK G1202R mutation is not responding to a next-generation TKI that is supposed to be effective.
-
Possible Cause 1: Insufficient drug exposure. The compound may have poor pharmacokinetic properties in your mouse model, leading to suboptimal concentrations at the tumor site.
-
Troubleshooting Step: Perform pharmacokinetic analysis to measure the concentration of the inhibitor in plasma and tumor tissue over time. Ensure the dosing schedule is appropriate to maintain therapeutic concentrations.
-
-
Possible Cause 2: Development of additional resistance mechanisms. The cell line may have acquired new mutations or activated bypass signaling pathways during in vivo passaging.
-
Troubleshooting Step: Excise the resistant tumors and perform next-generation sequencing (NGS) to identify any new ALK mutations or amplifications in other oncogenes like MET or EGFR.[4][7] Western blot analysis can also be used to check for the activation of bypass signaling pathways (e.g., p-MET, p-EGFR).
-
-
Possible Cause 3: Tumor heterogeneity. The original cell line may have had a subclone with a different resistance mechanism that was selected for under the pressure of the new TKI.
-
Troubleshooting Step: If possible, perform single-cell sequencing on the resistant tumors to investigate heterogeneity. Alternatively, establish multiple subclones from the resistant tumor and test their sensitivity to a panel of inhibitors.
-
Problem 2: I am not seeing potent inhibition of ALK G1202R phosphorylation in my Ba/F3 cellular assays despite using a novel compound designed for this mutation.
-
Possible Cause 1: Compound stability or solubility issues. The compound may be degrading in the cell culture medium or may not be soluble enough to reach the intracellular target.
-
Troubleshooting Step: Assess the stability of your compound in the culture medium over the duration of the experiment using techniques like HPLC. Test different solvents for stock solutions and ensure the final concentration of the solvent in the media is not cytotoxic.
-
-
Possible Cause 2: Off-target effects. The observed lack of ALK inhibition might be masked by cytotoxic off-target effects of the compound at the tested concentrations.
-
Troubleshooting Step: Run a cytotoxicity assay in the parental Ba/F3 cell line (which does not depend on ALK signaling) to determine the compound's general toxicity.[10] The concentration that inhibits ALK phosphorylation should be significantly lower than the concentration that causes cytotoxicity in the parental line.
-
-
Possible Cause 3: Incorrect experimental setup for the Ba/F3 assay.
-
Troubleshooting Step: Ensure that the Ba/F3 cells expressing the EML4-ALK G1202R fusion are properly washed to remove IL-3 before the experiment, as IL-3 provides a parallel survival signal that can mask the effect of ALK inhibition.
-
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50 values) of various ALK inhibitors against the wild-type (WT) EML4-ALK and the this compound-resistant G1202R mutant, as determined in cellular assays using Ba/F3 cells.
| Inhibitor | Generation | EML4-ALK WT IC50 (nM) | EML4-ALK G1202R IC50 (nM) | Reference(s) |
| Crizotinib | 1st | 20 | 382 | [11] |
| This compound | 2nd | 3.5 | >1000 | [10] |
| Ceritinib | 2nd | 4 | >1000 | [6] |
| Brigatinib | 2nd | 4 | >500 | [6] |
| Lorlatinib | 3rd | 1 | 16 | [6] |
| XMU-MP-5 | Next-Gen | 3 | 49 | [1] |
| JH-VIII-157-02 | Next-Gen | 3 | 21 | [10] |
Experimental Protocols
1. Ba/F3 Cell Viability Assay to Determine Inhibitor Potency (IC50)
This protocol is used to assess the inhibitory effect of a compound on the proliferation of Ba/F3 cells, which are engineered to depend on ALK signaling for survival and growth.
Methodology:
-
Cell Culture: Culture Ba/F3 cells expressing EML4-ALK G1202R in RPMI-1640 medium supplemented with 10% FBS. Unlike the parental Ba/F3 line, these cells do not require IL-3.
-
Seeding: Plate the cells in 96-well plates at a density of 5,000 cells per well in 100 µL of medium.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lorlatinib).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay according to the manufacturer's instructions.[10]
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
2. Western Blot for ALK Phosphorylation
This protocol is used to directly measure the on-target effect of an inhibitor on ALK activity within cells.
Methodology:
-
Cell Treatment: Seed Ba/F3 EML4-ALK G1202R cells in 6-well plates. Allow them to grow to about 70-80% confluency. Treat the cells with various concentrations of the inhibitor for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ALK (Tyr1604).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Simplified ALK signaling pathway in NSCLC.
Caption: Mechanism of this compound resistance by ALK G1202R.
Caption: Workflow for evaluating novel G1202R ALK inhibitors.
References
- 1. embopress.org [embopress.org]
- 2. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Insight into resistance mechanism of anaplastic lymphoma kinase to this compound and JH-VIII-157-02 caused by G1202R solvent front mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Alectinib Off-Target Kinase Inhibition Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of Alectinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments involving this anaplastic lymphoma kinase (ALK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell-based assays with this compound that do not seem to be related to ALK inhibition. What could be the cause?
A1: While this compound is a highly selective ALK inhibitor, it has been shown to inhibit other kinases at higher concentrations, which could lead to off-target effects. A comprehensive kinase screen has identified Leukocyte Tyrosine Kinase (LTK), Serine/threonine-protein kinase MSSK1, and Checkpoint Kinase 2 (CHK2) as potential off-target kinases that are inhibited by over 95% at a 1 µmol/L concentration of this compound. Inhibition of these kinases could contribute to unexpected cellular phenotypes. We recommend performing dose-response experiments to determine if the observed effects are concentration-dependent and correlating them with the known functions of these off-target kinases.
Q2: Our team is investigating RET-rearranged cancers, and we are considering using this compound. What is the reported potency of this compound against RET kinase?
A2: this compound has been demonstrated to inhibit RET kinase activity. In biochemical assays, the IC50 of this compound against RET has been reported to be approximately 4.8 nM.[1] This potent inhibition suggests that this compound may have therapeutic potential in RET-driven malignancies. However, it is important to validate this activity in your specific experimental models.
Q3: We are seeing modulation of the PI3K/AKT signaling pathway in our experiments with this compound. Is this a known downstream effect of ALK inhibition or a potential off-target effect?
A3: The PI3K/AKT pathway is a known downstream signaling cascade of the ALK receptor tyrosine kinase.[2] Therefore, the modulation of PI3K/AKT signaling upon this compound treatment is an expected consequence of on-target ALK inhibition. However, it is also possible that off-target effects on other kinases could indirectly influence this pathway. To dissect these possibilities, you could use cell lines with and without ALK expression or utilize siRNA-mediated knockdown of ALK to observe the effects on the PI3K/AKT pathway in the presence of this compound.
Q4: What is the selectivity profile of this compound compared to other ALK inhibitors?
A4: this compound is considered a highly selective ALK inhibitor. In a screen against 280 kinases, this compound inhibited only four kinases (ALK, LTK, MSSK1, and CHK2) by more than 95% at a concentration of 1 µmol/L.[3] This high selectivity minimizes the potential for widespread off-target effects compared to less selective kinase inhibitors.
Troubleshooting Guides
Issue: Inconsistent results in cellular proliferation assays.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Step: Perform a dose-response curve with this compound to determine the IC50 for your cell line. If the concentration required to achieve the desired effect is significantly higher than the reported IC50 for ALK (approximately 1.9 nM in cell-free assays), you may be observing off-target effects.[4] Consider if the observed phenotype aligns with the known functions of LTK, MSSK1, or CHK2.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Resistance to ALK inhibitors can emerge through the activation of bypass signaling pathways, such as EGFR or MET.[5] Analyze the phosphorylation status of key proteins in these pathways (e.g., EGFR, MET, ERK, AKT) by Western blot to determine if these pathways are activated in your experimental system upon this compound treatment.
-
Issue: Unexpected changes in cell cycle progression.
-
Possible Cause: Inhibition of CHK2.
-
Troubleshooting Step: CHK2 is a key regulator of cell cycle checkpoints. Inhibition of CHK2 by this compound could lead to alterations in cell cycle progression. Perform cell cycle analysis using flow cytometry to investigate the distribution of cells in different phases of the cell cycle after this compound treatment. Correlate any observed changes with the known roles of CHK2 in cell cycle control.
-
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's kinase inhibition profile.
Table 1: this compound Off-Target Kinase Inhibition
| Off-Target Kinase | Percent Inhibition at 1 µmol/L | Reference |
| LTK | >95% | [3] |
| MSSK1 | >95% | [3] |
| CHK2 | >95% | [3] |
Table 2: this compound IC50 Values for Key Kinases
| Kinase | IC50 (nM) | Reference |
| ALK | 1.9 | [4] |
| RET | 4.8 | [1] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase using a mobility shift assay format.
-
Principle: This assay measures the conversion of a substrate peptide to a phosphopeptide by a kinase. The phosphorylated and non-phosphorylated peptides are then separated based on their different electrophoretic mobilities.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide (fluorescently labeled)
-
This compound (or other test compounds)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 50 mM EDTA)
-
Agarose gel electrophoresis system
-
Fluorescence imager
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the purified kinase, and the this compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the substrate and product.
-
Visualize the fluorescently labeled peptides using a fluorescence imager and quantify the band intensities.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular context.
-
Principle: The binding of a ligand (e.g., this compound) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.
-
Materials:
-
Cultured cells of interest
-
This compound (or other test compounds)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Centrifuge
-
Western blotting reagents and equipment
-
Antibody specific to the target protein
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: this compound's inhibition of ALK and downstream pathways.
Caption: Troubleshooting logic for unexpected this compound effects.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. This compound: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic lymphoma kinase inhibition in metastatic non-small cell lung cancer: clinical impact of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focus on this compound and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alectinib Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Alectinib in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo mouse studies?
A1: The selection of an appropriate starting dose for this compound in preclinical in vivo studies depends on the specific tumor model and research objectives. Based on published literature, a range of doses has been shown to be effective. For initial studies, a dose of 20-25 mg/kg, administered orally (p.o.) once daily , is a well-documented starting point for assessing anti-tumor efficacy in various mouse models, including orthotopic xenografts and transgenic models.[1][2] Doses as low as 4 mg/kg have been used for pharmacokinetic studies, while doses up to 60 mg/kg have been utilized to investigate significant tumor regression.[3][4]
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound is poorly soluble in water.[5] For oral gavage in mice, a common and effective formulation is a suspension in 0.5% (w/v) methyl cellulose 400 solution .[3] It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent and highly selective second-generation tyrosine kinase inhibitor (TKI) of Anaplastic Lymphoma Kinase (ALK). In cancer cells with ALK gene rearrangements, the resulting fusion protein is constitutively active, driving tumor cell proliferation and survival. This compound competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its phosphorylation and downstream signaling through pathways such as PI3K/AKT and MAPK. This blockade of ALK signaling leads to the induction of apoptosis (programmed cell death) in ALK-dependent tumor cells.
Q4: Does this compound cross the blood-brain barrier (BBB) in preclinical models?
A4: Yes, preclinical studies have demonstrated that this compound effectively penetrates the blood-brain barrier.[6][7] In animal models, this compound has shown high brain-to-plasma concentration ratios, ranging from 0.63 to 0.94.[7][8] This is a critical feature, as the central nervous system (CNS) is a common site for metastasis in ALK-positive cancers.[6]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy
Symptom: Minimal or no reduction in tumor volume despite this compound administration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Gradually increase the dose in a stepwise manner (e.g., to 40 mg/kg, then 60 mg/kg daily) while closely monitoring for signs of toxicity. |
| Insufficient Bioavailability | Ensure proper formulation and administration technique. Confirm the homogeneity of the this compound suspension before each dose. |
| Drug Resistance | Consider the possibility of intrinsic or acquired resistance in your tumor model. Sequence the ALK gene in the tumor cells to check for resistance mutations. |
| Immune System Involvement | Studies have shown that a functional adaptive immune system is required for durable responses to this compound.[1][9] Consider using immunocompetent mouse models if applicable to your research question. |
Issue 2: Observed Toxicity in Animal Models
Symptom: Weight loss, lethargy, ruffled fur, or other signs of distress in treated animals.
| Possible Cause | Troubleshooting Step |
| Dose-Limiting Toxicity | Reduce the dose to the next lower effective level. For example, if toxicity is observed at 60 mg/kg, decrease to 40 mg/kg or 20 mg/kg. |
| Formulation Intolerance | Evaluate the vehicle control group for any adverse effects to rule out toxicity from the formulation itself. |
| Off-Target Effects | Monitor for known this compound-related adverse events observed in clinical settings, such as hepatotoxicity (elevated liver enzymes), bradycardia (slow heart rate), and myalgia (muscle pain), and consider relevant biochemical or physiological assessments.[10][11] |
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Preclinical In Vivo Studies
| Dose | Administration Route | Vehicle | Animal Model | Observed Effect | Reference |
| 4 mg/kg | Oral | 0.5% methyl cellulose 400 | FVB mice | Pharmacokinetic analysis | [3] |
| 20 mg/kg | Oral | 0.5% methyl cellulose 400 | FVB and Mdr1a/b KO mice | Pharmacokinetic and brain distribution studies | [3] |
| 20 mg/kg | Oral Gavage | Water | C57BL/6 mice | Durable tumor shrinkage in orthotopic EML4-ALK lung cancer models | [1] |
| 25 mg/kg | Intraperitoneal | DMSO | Orthotopic xenograft mouse models of neuroblastoma | Induction of apoptosis | [2] |
| 60 mg/kg | Oral | Not specified | Nude mice with NCOA4-RET positive tumors | Inhibition of thoracic tumor and pleural effusion production | [4] |
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in an Orthotopic Lung Cancer Mouse Model
-
Cell Culture and Implantation:
-
Culture EML4-ALK fusion-positive murine lung cancer cells (e.g., EA1, EA2, EA3) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Surgically implant 500,000 cells into the left lung of syngeneic C57BL/6 mice.[1]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for approximately 10-14 days.
-
Measure initial tumor volume using micro-computed tomography (µCT).[1]
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in sterile water or 0.5% methyl cellulose.
-
Administer this compound at a dose of 20 mg/kg or vehicle control via oral gavage daily (5 days a week).[1]
-
-
Efficacy Assessment:
-
Monitor tumor volume weekly using µCT imaging.
-
Continue treatment until a predetermined endpoint (e.g., significant tumor regression, tumor progression, or signs of toxicity).
-
At the end of the study, harvest tumors for further analysis (e.g., histology, western blotting).
-
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
-
Animal Groups:
-
Use male FVB or other appropriate mouse strains (6-8 weeks old).
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in 0.5% (w/v) methyl cellulose 400 solution.
-
Administer a single oral dose of this compound (e.g., 4 mg/kg or 20 mg/kg).[3]
-
-
Sample Collection:
-
At designated time points (e.g., 1, 1.5, 2, and 4 hours post-administration), collect blood, cerebrospinal fluid (CSF), and brain tissue.[3]
-
Process blood to obtain plasma.
-
Snap-freeze brain tissue in liquid nitrogen.
-
-
Sample Analysis:
-
Extract this compound from plasma, CSF, and brain homogenates.
-
Quantify this compound concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Visualizations
Caption: this compound's mechanism of action on ALK signaling pathways.
Caption: In vivo efficacy study workflow for this compound.
Caption: Troubleshooting decision tree for in vivo this compound studies.
References
- 1. Durable responses to this compound in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing spatial distribution of this compound in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-tumor activity of this compound in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of this compound-Loaded Dendrimer Nanoparticles as a Drug Delivery System for Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the management of ALK-positive non-small cell lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Dose Escalation Re-induces Central Nervous System Responses in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Patients Relapsing on Standard Dose this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. Cardiac Toxicity of this compound in Patients With ALK+ Lung Cancer: Outcomes of Cardio-Oncology Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Alectinib solubility issues and solutions for cell culture
Welcome to the Technical Support Center for Alectinib. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective second-generation tyrosine kinase inhibitor (TKI).[1][2] It primarily targets Anaplastic Lymphoma Kinase (ALK), a protein that can become abnormally activated in certain cancers, such as non-small cell lung cancer (NSCLC), due to genetic alterations like gene fusions (e.g., ALK-EML4).[1][2] this compound competitively binds to the ATP-binding site of the ALK protein, inhibiting its kinase activity.[2][3] This blockade prevents the phosphorylation and activation of downstream signaling pathways, including STAT3, AKT, PI3K, and MAPK, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).[1][2][3]
This compound Signaling Pathway
Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
A2: this compound is poorly soluble in water but is soluble in dimethyl sulfoxide (DMSO).[4][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.[6][7]
Q3: How should this compound stock solutions be stored?
A3: Lyophilized this compound powder should be stored at -20°C, desiccated, where it is stable for up to 24 months.[6][8] Once dissolved in DMSO to create a stock solution, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.[6][8] The stock solution in DMSO is stable for at least 3 months when stored properly.[6][8] For short-term storage (days to weeks), 4°C is also acceptable.[5]
Troubleshooting Guide
Q1: My this compound precipitated after I added the stock solution to my cell culture medium. What went wrong?
A1: This is a common issue due to this compound's low aqueous solubility.[4] The precipitation likely occurred because the concentration of this compound exceeded its solubility limit in the aqueous culture medium. Here are several factors to check and solutions to try:
-
Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5% and ideally not exceeding 0.1%, as higher concentrations can be toxic to cells.[7][9] If you added a large volume of a low-concentration stock solution, the drug may precipitate.
-
Mixing Method: Ensure rapid and thorough mixing immediately after adding the this compound stock solution to the pre-warmed culture medium. Add the stock solution dropwise while gently swirling the medium.
-
Stock Solution Concentration: Using a more concentrated stock solution (e.g., 10 mM in DMSO) allows you to add a smaller volume to the culture medium, which can help prevent precipitation.[7]
-
pH of Medium: this compound's solubility is pH-dependent, with higher solubility in acidic conditions.[10] While you cannot typically adjust the pH of cell culture media, be aware that the buffered environment (usually pH ~7.4) contributes to its low solubility.
Q2: I am not seeing the expected effect on my cells. Could my this compound have degraded?
A2: While the DMSO stock is relatively stable when stored correctly, degradation is possible. This compound is known to be unstable when exposed to light in a solution state.[10]
-
Storage Conditions: Confirm that your stock solution was stored at -20°C and protected from light.[6][10] Ensure you are using aliquots to avoid repeated freeze-thaw cycles.[6]
-
Solvent Control: Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as the this compound-treated cells) to ensure that the observed effects are due to the drug and not the solvent.[9]
-
Reagent Quality: Verify the purity and integrity of the this compound powder. If in doubt, use a fresh vial or a lot from a reputable supplier.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~4.5 - 5 mg/mL[6][10] | Recommended solvent for stock solutions. Sonication or warming may aid dissolution.[4][7] |
| Methanol | ~1.99 mg/mL[10] | High solubility but not typically used for cell culture stocks. |
| Chloroform | ~0.62 mg/mL[10] | Not suitable for cell culture applications. |
| Ethanol | ~0.21 mg/mL[10] (Limited solubility, <1 mg/mL[4]) | Poor solubility. |
| Water | ~0.0103 mg/mL (Insoluble)[10] | This compound is practically insoluble in aqueous media.[4][5][11] |
Table 2: pH-Dependent Aqueous Solubility of this compound Hydrochloride
| pH | Solubility (µg/mL) | Notes |
| 1.2 | Degrades[4][10] | Unstable in highly acidic gastric conditions. |
| 3.5 | 50 µg/mL[10] | Maximum observed aqueous solubility. |
| 5.0 | 25.8 µg/mL[10] | Solubility decreases as pH increases. |
| Neutral/Alkaline | Greatly decreased[10] | Very low solubility at physiological pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a concentrated stock solution for use in cell culture experiments.
Materials:
-
This compound powder (MW: 482.6 g/mol )[6]
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and sterile weighing tools
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 4.826 mg of this compound per 1 mL of DMSO. For example, to make 1.04 mL of a 10 mM stock, you would use 5 mg of this compound powder.[6]
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly. If the powder does not dissolve completely, gentle warming in a water bath or brief sonication can be applied to facilitate dissolution.[4][7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C, protected from light.[6][8]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy and minimize precipitation, perform a serial dilution. a. First, prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium. For example, add 10 µL of 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or inversion. b. Use this intermediate solution to prepare your final working concentrations. For example, to make a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.
-
Direct Dilution (for lower concentrations): For a 1000-fold dilution (e.g., to achieve a 10 µM working concentration from a 10 mM stock), add 1 µL of the stock solution to 1 mL of pre-warmed culture medium.
-
Mixing: It is critical to add the this compound stock (or intermediate dilution) to the culture medium and not the other way around. Add the stock solution dropwise into the medium while gently swirling to ensure rapid dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium. For a 1000-fold dilution, this would be 1 µL of DMSO per 1 mL of medium (0.1% final DMSO concentration).
-
Cell Treatment: Immediately add the freshly prepared working solutions to your cells. Do not store this compound in aqueous culture medium for extended periods.
Experimental Workflow for Cell Culture
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 4. Buy this compound | 1256580-46-7 | >98% [smolecule.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound (#31443) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. This compound | RG-7853 | ALK inhibitor | antitumor | TargetMol [targetmol.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Troubleshooting Alectinib inconsistent in vitro results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent in vitro results with Alectinib. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues observed during in vitro experiments with this compound in a question-and-answer format.
Question 1: Why am I observing variable or lower-than-expected potency (IC50) of this compound in my cell viability assays?
Answer: Inconsistent potency of this compound can arise from several factors related to your experimental setup and the biology of the cell lines used.
-
Cell Line Integrity and Passage Number:
-
Issue: Cell lines can lose the target ALK fusion protein or develop resistance mechanisms over time with continuous passaging.
-
Recommendation: Use low-passage, authenticated cell lines for all experiments. Regularly verify the presence of the ALK fusion gene (e.g., EML4-ALK) using RT-PCR or FISH.
-
-
Reagent Quality and Handling:
-
Issue: this compound degradation can lead to reduced activity. Improper storage or repeated freeze-thaw cycles of the stock solution can compromise its potency.
-
Recommendation: Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.[1] Aliquot the stock solution to avoid multiple freeze-thaw cycles. Ensure the DMSO concentration in the final culture medium does not exceed a non-toxic level (typically <0.1%).[1]
-
-
Assay Conditions:
-
Issue: The duration of drug exposure and the cell seeding density can significantly impact the calculated IC50 value.
-
Recommendation: A 72-hour incubation period is commonly used for assessing the effect of this compound on cell viability.[1][2][3][4] Ensure that cells are in the logarithmic growth phase at the time of treatment and that the seeding density allows for this throughout the assay duration.
-
-
Development of Resistance:
-
Issue: Cells can develop resistance to this compound through various mechanisms, leading to a rightward shift in the dose-response curve.
-
Recommendation: If you suspect resistance, consider investigating the mechanisms outlined in Question 2.
-
Question 2: My ALK-positive cell line is showing resistance to this compound. What are the potential mechanisms?
Answer: Acquired resistance to this compound in vitro is a documented phenomenon and can be attributed to several molecular changes.
-
Secondary Mutations in the ALK Kinase Domain:
-
Mechanism: Mutations in the ALK kinase domain can interfere with this compound binding. Common resistance mutations include G1202R, I1171T/N/S, and V1180L.[5][6] The G1202R mutation, in particular, is known to confer a high level of resistance to first and second-generation ALK inhibitors.[6]
-
Troubleshooting: Sequence the ALK kinase domain in your resistant cell line to identify potential mutations.
-
-
Activation of Bypass Signaling Pathways:
-
Mechanism: Cancer cells can activate alternative signaling pathways to circumvent the ALK inhibition by this compound. This can include the upregulation of other receptor tyrosine kinases such as IGF1R, HER3, c-Src, and MET.[7][8]
-
Troubleshooting: Use a phospho-receptor tyrosine kinase array to screen for activated bypass pathways. Perform Western blotting to confirm the increased phosphorylation of specific kinases and their downstream effectors.
-
-
Loss of the ALK Fusion Gene:
Question 3: I am not seeing the expected downstream signaling inhibition (e.g., p-ALK, p-STAT3, p-AKT) after this compound treatment. What could be wrong?
Answer: A lack of downstream signaling inhibition can point to issues with the experimental protocol or the development of resistance.
-
Insufficient Drug Concentration or Incubation Time:
-
Issue: The concentration of this compound or the duration of treatment may be insufficient to achieve complete target inhibition.
-
Recommendation: Perform a dose-response and time-course experiment. This compound has been shown to inhibit ALK phosphorylation within 2 hours of treatment at nanomolar concentrations.[9]
-
-
Sub-optimal Lysate Preparation or Antibody Quality:
-
Issue: Poor quality cell lysates or primary antibodies can lead to weak or non-specific signals in Western blotting.
-
Recommendation: Ensure efficient protein extraction by using appropriate lysis buffers with phosphatase and protease inhibitors. Use validated antibodies for p-ALK, ALK, p-STAT3, STAT3, p-AKT, and AKT.
-
-
Resistance Mechanisms:
-
Issue: As described in Question 2, resistance mechanisms such as ALK mutations or bypass pathway activation can lead to sustained downstream signaling despite this compound treatment.
-
Recommendation: Investigate the potential for resistance in your cell line.
-
Quantitative Data Summary
The following table summarizes key quantitative data for in vitro experiments with this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (ALK enzyme inhibition) | 1.9 nM | Cell-free assay | [3][9][10] |
| Kd (ALK binding) | 2.4 nM | Cell-free assay | [3][9][10] |
| IC50 (Cell Viability) | 3 nM | KARPAS-299 | [10] |
| Varies (e.g., 117-fold increase in resistant cells) | H2228, H2228/CHR | [8] | |
| Effective Concentration (p-ALK inhibition) | 10 - 1000 nM | NCI-H2228 | [3][9] |
| Treatment Duration (Viability Assay) | 72 hours | Various | [1][2][3][4] |
| Treatment Duration (Signaling Assay) | 2 hours | NCI-H2228 | [9] |
Experimental Protocols
1. Cell Viability (MTT/CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[1] Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][2][3][4]
-
MTT/CCK-8 Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: For MTT, add solubilization solution. For both assays, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blotting for Phospho-ALK and Downstream Signaling
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 2 hours for signaling inhibition).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's mechanism of action on the ALK signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anti-tumor activity of this compound in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | RG-7853 | ALK inhibitor | antitumor | TargetMol [targetmol.com]
- 4. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Resistance in ALK-Rearranged Lung Cancer by Dual Salvage Signaling in a Clinically Paired Resistance Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Alectinib Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and minimizing Alectinib-associated toxicities in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo experiments.
Section 1: General Administration and Monitoring
This section covers common questions related to the preparation and administration of this compound in animal models, as well as general monitoring for adverse effects.
FAQs
Q1: What is the recommended vehicle for this compound administration in rodents?
A1: this compound can be formulated for oral administration in several vehicles. Commonly used and effective options include:
-
0.5% (w/v) Methyl Cellulose 400 Solution: this compound can be dissolved in this solution for oral injections.[1]
-
Water: For some studies, this compound has been administered as a suspension in water by oral gavage.[2]
It is crucial to ensure the formulation is homogenous before each administration.
Q2: What are the typical dosage ranges for this compound in mice?
A2: The dosage of this compound in mice can vary depending on the experimental design and tumor model. Reported effective and generally tolerated doses include:
-
4 mg/kg and 20 mg/kg: Used in pharmacokinetic and brain distribution studies.[1]
-
20 mg/kg: Administered by oral gavage 5 days a week for efficacy studies in orthotopic lung cancer models.[2]
-
25 mg/kg: Administered intraperitoneally daily for 3 days in a neuroblastoma xenograft model.
-
60 mg/kg: Used in some preclinical models to assess anti-tumor activity.
Researchers should perform pilot dose-range finding studies to determine the optimal dose for their specific model and experimental goals, balancing efficacy and toxicity.
Q3: What are the key signs of this compound toxicity to monitor in animal models?
A3: Regular monitoring of animal health is critical. Key indicators of this compound toxicity include:
-
General Health: Weight loss, lethargy, ruffled fur, and changes in behavior.
-
Hepatotoxicity: Monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3]
-
Cardiotoxicity: Bradycardia (slow heart rate) is a known side effect. Heart rate should be monitored, especially in studies involving higher doses or long-term administration.[4][5][6]
-
Myalgia (Muscle Pain): Although difficult to assess directly in rodents, indirect signs may include reluctance to move, altered gait, or reduced activity. Monitor serum creatine phosphokinase (CPK) levels.[7]
-
Renal Toxicity: Monitor serum creatinine and blood urea nitrogen (BUN) levels.[8][9]
-
Gastrointestinal Toxicity: Monitor for signs of constipation or diarrhea.
Section 2: Troubleshooting Specific Toxicities
This section provides detailed guidance on identifying and mitigating specific organ toxicities observed with this compound administration in animal models.
Hepatotoxicity
FAQs
Q1: My mice are showing elevated ALT and AST levels after this compound treatment. What could be the cause and how can I mitigate this?
A1: Elevated ALT and AST are indicators of liver damage, a known side effect of this compound. The underlying mechanism may involve mitochondrial damage leading to oxidative stress and hepatocyte pyroptosis.[4][10]
Mitigation Strategy: Co-administration with Magnesium Isoglycyrrhizinate (MgIG)
A preclinical study in mice has shown that co-administration of MgIG can alleviate this compound-induced hepatotoxicity.[3]
Experimental Protocol: Co-administration of this compound and MgIG in Mice
-
This compound Preparation: Prepare this compound for oral administration as described in Section 1.
-
MgIG Preparation: Dissolve Magnesium Isoglycyrrhizinate in a suitable vehicle (e.g., sterile water or saline).
-
Dosing Regimen:
-
Administer MgIG (e.g., 25 mg/kg) via an appropriate route (e.g., intraperitoneal injection) prior to this compound administration.
-
Administer this compound (e.g., 150 mg/kg for this specific study) orally.[3]
-
Continue this co-administration for the duration of the this compound treatment.
-
-
Monitoring: Collect blood samples at baseline and at regular intervals during treatment to measure plasma ALT, AST, IL-1β, and TNF-α levels.[3]
Quantitative Data on Hepatotoxicity Mitigation with MgIG
| Parameter | This compound Only | This compound + MgIG | Vehicle |
| Plasma ALT (U/L) | Significantly Increased | Significantly Reduced vs. This compound Only | Normal |
| Plasma AST (U/L) | Significantly Increased | Significantly Reduced vs. This compound Only | Normal |
| Plasma IL-1β (pg/mL) | Significantly Increased | Significantly Reduced vs. This compound Only | Normal |
| Plasma TNF-α (pg/mL) | Significantly Increased | Significantly Reduced vs. This compound Only | Normal |
| Data summarized from a study in mice treated for 14 days.[3] |
Signaling Pathway: this compound-Induced Hepatotoxicity and Mitigation by MgIG
Caption: this compound-induced hepatotoxicity pathway and the protective effect of MgIG.
Cardiotoxicity
FAQs
Q1: I have observed a decrease in the heart rate of my animals treated with this compound. Is this expected and what are the recommendations?
A1: Yes, bradycardia is a known, generally asymptomatic, adverse effect of this compound.[2][6] The mechanism is not fully elucidated but may involve off-target inhibition of other pathways.[4]
Troubleshooting and Management
-
Monitoring: Regularly monitor heart rate using appropriate methods for the animal model (e.g., telemetry, pulse oximetry).
-
Dose Reduction: If significant or symptomatic bradycardia is observed, a dose reduction of this compound may be necessary. Clinical management often involves withholding the drug until the heart rate recovers and then resuming at a lower dose.[7] A similar approach can be adapted for preclinical studies.
-
Drug Holiday: Implementing a "drug holiday" (temporary cessation of treatment) can also be considered to allow for recovery.
Experimental Workflow: Managing this compound-Induced Bradycardia
Caption: Workflow for the management of this compound-induced bradycardia in animal models.
Renal Toxicity
FAQs
Q1: I am observing elevated serum creatinine in my rats treated with this compound. What are the potential mechanisms and how can this be managed?
A1: this compound has been associated with renal impairment, although the exact mechanisms are not fully understood. Case reports in humans suggest possibilities of acute tubular necrosis and interstitial nephritis.[1][8][11]
Management Strategies
-
Hydration: Ensure animals have free access to water to maintain adequate hydration, which can help support renal function.
-
Avoid Nephrotoxic Co-medications: If the experimental design allows, avoid co-administration of other potentially nephrotoxic agents.
-
Dose Modification: In cases of significant renal function decline, a dose reduction or temporary discontinuation of this compound should be considered, as this has been shown to be effective in some clinical cases.[12]
Experimental Protocol: Dose Adjustment for Renal Toxicity
-
Baseline Measurement: Before initiating this compound, establish baseline serum creatinine and BUN levels for all animals.
-
Regular Monitoring: Monitor serum creatinine and BUN levels at regular intervals (e.g., weekly or bi-weekly).
-
Dose Reduction/Interruption: If a significant increase in creatinine is observed (e.g., >1.5-2 times baseline), consider a dose reduction (e.g., by 25-50%) or a treatment interruption for a defined period (e.g., 3-5 days) to allow for renal function recovery.
-
Re-challenge: After recovery, this compound can be re-introduced at the reduced dose, with continued close monitoring of renal function.
Myalgia (Muscle Toxicity)
FAQs
Q1: How can I assess and manage myalgia in my animal models receiving this compound?
A1: Myalgia is a common side effect in humans, often associated with elevated creatine phosphokinase (CPK) levels.[13] In animal models, this can be assessed by monitoring serum CPK and observing for behavioral changes.
Assessment and Management
-
CPK Monitoring: Measure baseline serum CPK levels before starting treatment and monitor regularly throughout the study.
-
Behavioral Observation: Observe animals for signs of muscle weakness or pain, such as reduced mobility, abnormal posture, or reluctance to move.
-
Supportive Care: In cases of mild to moderate CPK elevation without significant behavioral changes, continue treatment with close monitoring.
-
Dose Modification: For severe CPK elevation or observable signs of distress, a dose interruption followed by a dose reduction is a recommended strategy.[7][10]
Quantitative Data on this compound-Related Adverse Events (Clinical)
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Hepatotoxicity (Elevated ALT/AST) | 41 | 8 |
| Bradycardia | up to 42 | ~1-2 |
| Renal Impairment | 12 | 1.7 |
| Myalgia | 29-31 | 0.8-1.2 |
| CPK Elevation | 41-56 | 4-6 |
| Data compiled from various clinical studies and may not directly reflect incidence in specific animal models.[4][7][8][14] |
Section 3: Experimental Protocols
Protocol 3.1: Oral Gavage Administration of this compound in Mice
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methyl cellulose 400 in sterile water, or sterile water alone)[1][2]
-
Mortar and pestle or other appropriate homogenization equipment
-
Weighing scale
-
Volumetric flasks and pipettes
-
Oral gavage needles (size appropriate for the mouse strain and age)
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If preparing a suspension, gradually add the this compound powder to the vehicle while mixing to ensure a uniform suspension. Use a mortar and pestle or a homogenizer for best results.
-
Store the formulation appropriately (e.g., protected from light) and ensure it is well-mixed before each use.
-
Accurately weigh each mouse to determine the correct volume for administration.
-
Gently restrain the mouse and administer the calculated volume of the this compound formulation directly into the stomach using an oral gavage needle.
-
Monitor the animal for a short period post-administration to ensure no immediate adverse reactions.
-
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified researchers. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided protocols and mitigation strategies should be adapted and validated for specific experimental conditions.
References
- 1. journalononcology.org [journalononcology.org]
- 2. Effect of this compound on cardiac electrophysiology: results from intensive electrocardiogram monitoring from the pivotal phase II NP28761 and NP28673 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Cardiac Toxicity of this compound in Patients With ALK+ Lung Cancer: Outcomes of Cardio-Oncology Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Toxicity of this compound in Patients With ALK+ Lung Cancer: Outcomes of Cardio-Oncology Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of this compound-Induced Bradycardia: Rhythm and Reversibility Matter More Than Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALECENSA® (this compound) Dosing and Administration [alecensa.com]
- 8. This compound (Alecensa)-induced reversible grade IV nephrotoxicity: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaplastic lymphoma kinase inhibitors and their effect on the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Symptom Management Strategies for Patients Receiving Anaplastic Lymphoma Kinase Inhibitors for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse renal effects of anaplastic lymphoma kinase inhibitors and the response to this compound of an ALK+ lung cancer patient with renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sequential Therapy with Alectinib and Other ALK Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Alectinib and other Anaplastic Lymphoma Kinase (ALK) inhibitors in a sequential therapy context.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental design and interpretation of results in the context of sequential ALK inhibitor therapy.
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound can be broadly categorized into two main types:
-
On-target (ALK-dependent) mechanisms: These involve genetic alterations within the ALK gene itself, leading to reduced drug binding. The most frequently observed resistance mutation after this compound treatment is the G1202R solvent front mutation.[1] Other common mutations include I1171T/S and V1180L.[1] The L1196M gatekeeper mutation, though more common after first-generation inhibitors, can also be detected.[2]
-
Off-target (ALK-independent) mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor growth and survival. Common bypass pathways include the activation of EGFR, MET, and HER2/3 signaling.[2][3]
Q2: How do I choose the next ALK inhibitor after this compound failure in my preclinical model?
A2: The choice of the subsequent ALK inhibitor should be guided by the mechanism of resistance. After confirming this compound resistance, it is crucial to identify the underlying molecular changes.
-
If on-target ALK mutations are identified: Select an inhibitor known to be effective against that specific mutation. For instance, Lorlatinib is a third-generation ALK inhibitor with potent activity against the G1202R mutation, which is a common cause of resistance to second-generation inhibitors like this compound.[4][5] Brigatinib and Ceritinib may be effective against other mutations like I1171T/S and V1180L.[1]
-
If off-target mechanisms are suspected: Consider combination therapies. For example, if MET amplification is detected, combining an ALK inhibitor with a MET inhibitor like Crizotinib could be a viable strategy.[3] Similarly, for EGFR pathway activation, a combination with an EGFR inhibitor might be effective.
Q3: What are the best practices for developing this compound-resistant cell lines?
A3: Developing this compound-resistant cell lines is a critical step in studying resistance mechanisms. Here are some best practices:
-
Dose-escalation method: Start with a low concentration of this compound (e.g., near the IC50) and gradually increase the concentration as the cells adapt and resume proliferation. This method mimics the clinical development of resistance.
-
Clonal selection: Once a resistant population is established, it is advisable to isolate and characterize single-cell clones. This is because the resistant population may be heterogeneous, with different clones harboring distinct resistance mechanisms.
-
Regular validation: Periodically confirm the resistance phenotype by comparing the IC50 of the resistant line to the parental cell line. Also, regularly check for the presence of the ALK fusion protein to ensure the cell line's identity.
-
Cryopreservation: Freeze down vials of the resistant cells at different passage numbers to ensure you have a backup and can return to an earlier state if the cells' phenotype changes.
Q4: My in vitro drug sensitivity results are not consistent. What could be the issue?
A4: Inconsistent results in drug sensitivity assays (e.g., MTT, CellTiter-Glo) can arise from several factors:
-
Cell plating density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over- or under-confluency can significantly affect drug response.
-
Drug stability and preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Some inhibitors may be sensitive to light or repeated freeze-thaw cycles.
-
Assay timing: The duration of drug exposure should be consistent. For proliferation assays, the timing of when the readout is performed is critical.
-
Reagent quality and handling: Ensure that all assay reagents are within their expiration dates and are handled according to the manufacturer's instructions.
-
Cell line integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity using short tandem repeat (STR) profiling.
II. Troubleshooting Guides
This section provides practical solutions to specific problems that may be encountered during experiments involving sequential ALK inhibitor therapy.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to establish an this compound-resistant cell line. | 1. This compound concentration is too high, causing excessive cell death. 2. Insufficient duration of drug exposure. 3. The parental cell line is inherently unable to develop resistance through the selected method. | 1. Start with a lower, sub-lethal concentration of this compound and increase the dose more gradually. 2. Be patient; developing resistance can take several months. 3. Try a different parental cell line with the same ALK fusion or consider using a different method, such as pulse-selection with a high concentration of the drug for a short period. |
| Loss of resistance phenotype in the established resistant cell line. | 1. The resistance mechanism is unstable without continuous drug pressure. 2. Contamination with parental or other sensitive cells. | 1. Maintain the resistant cell line in a medium containing a maintenance dose of this compound. 2. Re-clone the resistant cell line to ensure a pure population and re-verify the resistance phenotype. Perform STR profiling to confirm the cell line's identity. |
| High background or variable results in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Reagent precipitation or degradation. | 1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. 3. Visually inspect drug dilutions and assay reagents for any precipitates. Prepare fresh reagents if necessary. |
| Difficulty in detecting ALK resistance mutations by Next-Generation Sequencing (NGS). | 1. Low tumor cell content in the sample. 2. The specific mutation is present at a very low allele frequency. 3. The NGS panel used does not cover the specific resistance mutation. | 1. Use a pathologist-reviewed sample with sufficient tumor cellularity. For liquid biopsies, a lack of detectable mutations may indicate a low shedding tumor. 2. Use a highly sensitive NGS platform and bioinformatics pipeline designed for detecting low-frequency variants. 3. Ensure your NGS panel is designed to cover all known and potential ALK resistance mutations. |
| Inconsistent tumor growth in in vivo xenograft models. | 1. Variation in the number or viability of injected cells. 2. Suboptimal injection technique. 3. Health status of the animals. | 1. Carefully count and assess the viability of the cells before injection. 2. Ensure a consistent injection volume and location for all animals. 3. Monitor the health of the animals closely and ensure they are housed in a controlled environment. |
III. Quantitative Data
Table 1: In Vitro Efficacy (IC50, nM) of ALK Inhibitors Against this compound-Resistant Mutations
| ALK Mutation | This compound | Ceritinib | Brigatinib | Lorlatinib |
| I1171T | Resistant (33.6–80.0 nM) | Sensitive (1.7–4.3 nM) | Sensitive (6.1 nM) | Sensitive (11.5 nM) |
| I1171S | Resistant (177.0 nM) | Sensitive (3.8 nM) | Sensitive (17.8 nM) | Sensitive (30.4 nM) |
| G1202R | High-level Resistance | High-level Resistance | High-level Resistance | Sensitive |
| L1196M | Sensitive | Sensitive | Sensitive | Sensitive |
| V1180L | Resistant | Sensitive | Sensitive | Sensitive |
| G1269A | Sensitive | Sensitive | Sensitive | Sensitive |
| Note: "Sensitive" indicates that the inhibitor is active against the mutation at clinically achievable concentrations, while "Resistant" indicates reduced or no activity. Specific IC50 values can vary between studies and cell lines. |
Table 2: Clinical Efficacy of Sequential ALK Inhibitor Therapy After this compound Failure
| Therapy Sequence | Study Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound -> Lorlatinib | Patients with ALK+ NSCLC who progressed on one or more second-generation ALK TKIs | 37.1% | Not Reported |
| This compound -> Brigatinib | Patients with ALK+ NSCLC who progressed on this compound | 34% | 7.3 months |
| Note: Clinical trial data is constantly evolving. These values are based on published studies and may be updated with new research. |
IV. Experimental Protocols
Protocol 1: Generation of this compound-Resistant NSCLC Cell Lines
Objective: To generate non-small cell lung cancer (NSCLC) cell lines with acquired resistance to this compound for in vitro studies.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare a stock solution in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
Methodology:
-
Determine the IC50 of this compound: Culture the parental ALK-positive NSCLC cells and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the 50% inhibitory concentration (IC50) of this compound.
-
Initial Drug Exposure: Seed the parental cells in a culture flask and treat them with this compound at a concentration close to the IC50.
-
Dose Escalation:
-
Initially, the cell growth will slow down, and many cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Once the cells resume a steady growth rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat this dose-escalation process over several months.
-
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold the parental IC50) than the initial IC50.
-
Characterization:
-
Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.
-
Analyze the resistant cells for potential resistance mechanisms, such as ALK mutations (by sequencing) and activation of bypass signaling pathways (by Western blot or phospho-RTK arrays).
-
-
Clonal Isolation: To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution or by picking individual colonies.
Protocol 2: Analysis of ALK Resistance Mutations by Next-Generation Sequencing (NGS)
Objective: To identify acquired resistance mutations in the ALK gene from tumor tissue or liquid biopsy samples.
Materials:
-
Genomic DNA extracted from tumor tissue or circulating cell-free DNA (cfDNA) from plasma.
-
NGS library preparation kit.
-
Custom or commercial NGS panel targeting the ALK gene and other relevant cancer genes.
-
NGS sequencer (e.g., Illumina platform).
-
Bioinformatics pipeline for data analysis.
Methodology:
-
Sample Preparation: Extract high-quality genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or cfDNA from plasma according to the manufacturer's protocols.
-
Library Preparation: Prepare NGS libraries from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of adapters.
-
Target Enrichment: Use a targeted panel to enrich for the ALK gene and other genes of interest. This is often done using hybrid capture-based methods.
-
Sequencing: Sequence the enriched libraries on an NGS platform.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions, and deletions) within the ALK gene.
-
Annotate the identified variants to determine their potential functional impact and association with drug resistance.
-
Pay close attention to known this compound resistance mutations such as G1202R, I1171T/S, and V1180L.
-
V. Visualizations
Diagram 1: ALK Signaling Pathway
Caption: Simplified overview of the major downstream signaling pathways activated by ALK.
Diagram 2: Experimental Workflow for Investigating this compound Resistance```dot
Caption: Decision tree for selecting subsequent therapy after this compound resistance.
References
- 1. ALK IHC and FISH discordant results in patients with NSCLC and treatment response: for discussion of the question—to treat or not to treat? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and Challenges for Sequential Treatments in ALK-Rearranged Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
Validation & Comparative
Alectinib vs. Crizotinib: A Comparative Guide for ALK-Positive NSCLC Treatment
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the second-generation ALK inhibitor alectinib has demonstrated superior efficacy and a more favorable safety profile compared to the first-generation inhibitor, crizotinib. This guide provides a detailed comparison of these two therapies, supported by data from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has established itself as the new standard of care for the first-line treatment of ALK-positive NSCLC, primarily based on the results of the global phase III ALEX trial and the Japanese phase III J-ALEX trial.[1][2] These studies have shown that this compound significantly prolongs progression-free survival (PFS) and has a better safety profile than crizotinib. Furthermore, this compound has shown superior efficacy in the central nervous system (CNS), a common site of metastasis for this patient population.[3]
Mechanism of Action
Both this compound and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ALK protein.[4][5] In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4, resulting in a constitutively active fusion protein that drives tumor growth.[6][7]
This compound: A highly selective inhibitor of ALK and RET (Rearranged during Transfection) proto-oncogene.[4] It and its major active metabolite, M4, inhibit ALK phosphorylation, which in turn blocks downstream signaling pathways such as STAT3 and PI3K/AKT, ultimately leading to apoptosis of tumor cells.[4][8]
Crizotinib: A multi-targeted TKI that inhibits ALK, c-Met/Hepatocyte Growth Factor Receptor (HGFR), and ROS1.[5][6] By binding to the ATP-binding pocket of these kinases, it inhibits their phosphorylation and subsequent signaling.[6]
ALK Signaling Pathway
The ALK fusion protein activates several downstream signaling pathways crucial for cell proliferation, survival, and growth. A simplified representation of this pathway is illustrated below.
Caption: Simplified ALK signaling pathway in NSCLC and points of inhibition by this compound and crizotinib.
Efficacy Data: A Tabular Comparison
The following tables summarize the key efficacy data from the ALEX and J-ALEX trials.
Table 1: Progression-Free Survival (PFS)
| Trial | This compound (Median PFS) | Crizotinib (Median PFS) | Hazard Ratio (95% CI) |
| ALEX (Investigator Assessed) | Not Reached | 11.1 months | 0.47 (0.34–0.65)[9] |
| ALEX (IRC Assessed) | 25.7 months | 10.4 months | 0.50 (0.36–0.70)[9] |
| J-ALEX (IRC Assessed) | 34.1 months | 10.2 months | 0.37 (0.26-0.52)[10] |
Table 2: Overall Survival (OS) - 5-Year Data from ALEX Trial
| Treatment Arm | 5-Year OS Rate | Median OS | Hazard Ratio (95% CI) |
| This compound | 62.5% | Not Reached | 0.67 (0.46-0.98)[11] |
| Crizotinib | 45.5% | 57.4 months | [11] |
Table 3: Objective Response Rate (ORR) and CNS Efficacy
| Trial | Endpoint | This compound | Crizotinib |
| ALEX | ORR (Investigator) | 83% | 76%[9] |
| ALEX | 12-Month Cumulative Incidence of CNS Progression | 9.4% | 41.4%[3] |
| J-ALEX | ORR (IRC) | 92% | 79%[10] |
Safety and Tolerability
This compound has demonstrated a more favorable safety profile compared to crizotinib, with a lower incidence of Grade 3 or higher adverse events.
Table 4: Common Adverse Events (Any Grade) in the J-ALEX Trial
| Adverse Event | This compound (300 mg BID) | Crizotinib (250 mg BID) |
| Nausea | - | 74%[12] |
| Diarrhea | - | 73%[12] |
| Vomiting | - | 59%[12] |
| Visual Disturbance | - | 55%[12] |
| Dysgeusia | - | 52%[12] |
| Constipation | 36%[12] | 46%[12] |
| ALT Elevation | - | 32%[12] |
| AST Elevation | - | 31%[12] |
Table 5: Grade 3 or Higher Adverse Events
| Trial | This compound | Crizotinib |
| ALEX | 41% | 50%[9] |
| J-ALEX | 27% | 51%[12] |
Experimental Protocols
The methodologies of the pivotal ALEX and J-ALEX trials are detailed below.
ALEX Trial Protocol
-
Study Design: A randomized, multicenter, open-label, phase III trial.[9]
-
Patient Population: 303 patients with previously untreated, advanced ALK-positive NSCLC (Stage IIIB/IV).[11] ALK status was determined by a central immunohistochemistry test. Patients with asymptomatic CNS metastases were eligible.[9]
-
Randomization: Patients were randomized 1:1 to receive either this compound or crizotinib.[11]
-
Treatment: this compound was administered orally at a dose of 600 mg twice daily. Crizotinib was administered orally at a dose of 250 mg twice daily.[11]
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[9]
-
Secondary Endpoints: Independent Review Committee (IRC)-assessed PFS, time to CNS progression, objective response rate (ORR), overall survival (OS), and safety.[9]
J-ALEX Trial Protocol
-
Study Design: A randomized, open-label, phase III trial conducted in Japan.[12]
-
Patient Population: 207 ALK inhibitor-naïve Japanese patients with ALK-positive NSCLC who were either chemotherapy-naïve or had received one prior chemotherapy regimen.[12]
-
Randomization: Patients were randomized 1:1 to receive either this compound or crizotinib, stratified by ECOG performance status, treatment line, and clinical stage.[12]
-
Treatment: this compound was administered orally at a dose of 300 mg twice daily. Crizotinib was administered orally at a dose of 250 mg twice daily.[12]
-
Primary Endpoint: IRC-assessed PFS.[12]
-
Secondary Endpoints: Overall survival, objective response rate, and safety.[12]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized clinical trial like the ALEX and J-ALEX studies.
Caption: Generalized workflow for the ALEX and J-ALEX clinical trials.
Conclusion
The evidence from the ALEX and J-ALEX trials strongly supports the superior efficacy and better tolerability of this compound compared to crizotinib in the first-line treatment of ALK-positive NSCLC. This compound's significant advantage in prolonging progression-free survival, including in patients with CNS metastases, has solidified its position as the preferred initial therapy for this patient population.
References
- 1. This compound versus Crizotinib in Untreated ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. google.com [google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib - Wikipedia [en.wikipedia.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Comparison of Clinical Efficacy of this compound Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 11. ALEX Trial: this compound versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 12. ascopubs.org [ascopubs.org]
Preclinical Showdown: Alectinib vs. Brigatinib in NSCLC Models
A Comparative Guide for Researchers
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by anaplastic lymphoma kinase (ALK) rearrangements is continually evolving. Among the potent second-generation ALK tyrosine kinase inhibitors (TKIs), alectinib and brigatinib have emerged as key players. This guide provides an objective, data-driven comparison of their preclinical performance in NSCLC models, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Efficacy Against ALK
Brigatinib demonstrated greater potency against wild-type ALK and a broader range of ALK resistance mutations compared to this compound in preclinical studies.[1][2] The following tables summarize the key quantitative data from comparative preclinical investigations.
Table 1: In Vitro Inhibitory Activity against ALK and Its Mutants
| Target | This compound IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Reference |
| ALK (Wild-Type) | 1.8 | <0.5 | Zhang et al., 2016 |
| Crizotinib-Resistant Mutants | |||
| L1196M | 3.5 | 1.4 | Zhang et al., 2016 |
| G1269A | 1.7 | 0.6 | Zhang et al., 2016 |
| C1156Y | 12 | 1.1 | Zhang et al., 2016 |
| F1174L | 29 | 4.6 | Zhang et al., 2016 |
| This compound-Resistant Mutant | |||
| G1202R | >1,000 | 15 | Zhang et al., 2016 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Table 2: In Vivo Antitumor Efficacy in NSCLC Xenograft Models
| NSCLC Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| H3122 (EML4-ALK v1) | This compound (15 mg/kg, QD) | 85 | Zhang et al., 2016 |
| Brigatinib (25 mg/kg, QD) | 102 (regression) | Zhang et al., 2016 | |
| NCI-H2228 (EML4-ALK v3) | This compound (15 mg/kg, QD) | 68 | Zhang et al., 2016 |
| Brigatinib (25 mg/kg, QD) | 95 | Zhang et al., 2016 |
QD: once daily. Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to untreated controls.
Signaling Pathways and Experimental Design
To understand the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the ALK signaling pathway and a typical preclinical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and brigatinib.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the inhibitors on NSCLC cell lines.
-
Cell Seeding: ALK-positive NSCLC cells (e.g., NCI-H3122, NCI-H2228) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or brigatinib. A vehicle control (e.g., 0.1% DMSO) is also included. The cells are then incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
This technique is used to assess the inhibition of ALK phosphorylation and downstream signaling pathways.
-
Cell Lysis: NSCLC cells are treated with this compound, brigatinib, or vehicle control for a specified time (e.g., 2-4 hours). The cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Six- to eight-week-old immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma mice) are subcutaneously injected in the flank with 5 x 10^6 to 10 x 10^6 NSCLC cells suspended in a mixture of media and Matrigel.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, this compound, brigatinib).
-
Drug Administration: this compound and brigatinib are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at specified doses.
-
Tumor Measurement and Data Analysis: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2. The percentage of tumor growth inhibition is calculated at the end of the study. Body weight is also monitored as an indicator of toxicity.
Discussion of Preclinical Findings
The preclinical data strongly suggest that brigatinib has a more potent and broader inhibitory profile against ALK and its resistance mutations compared to this compound.[1][2] Notably, brigatinib demonstrates significant activity against the G1202R mutation, a known mechanism of resistance to this compound.[1]
In vivo studies corroborate these findings, with brigatinib showing superior tumor growth inhibition and even tumor regression in some NSCLC xenograft models compared to this compound.[1] This enhanced potency may be attributed to the unique structural features of brigatinib, allowing for a more stable and extensive interaction with the ALK kinase domain.
It is important to note that while preclinical models are invaluable for initial efficacy and mechanism-of-action studies, the translation of these findings to clinical outcomes can be complex. Factors such as drug metabolism, pharmacokinetics, and the tumor microenvironment can influence therapeutic efficacy in patients. Nevertheless, the preclinical evidence provided a strong rationale for the clinical development of brigatinib as a potent ALK inhibitor for the treatment of NSCLC.
References
Navigating Resistance: A Comparative Guide to ALK Inhibitor Efficacy Against the G1202R Mutation
For researchers, scientists, and drug development professionals, the emergence of resistance mutations in anaplastic lymphoma kinase (ALK) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Among these, the G1202R solvent front mutation is notoriously difficult to treat, conferring broad resistance to first and second-generation ALK inhibitors. This guide provides an objective comparison of the efficacy of various ALK inhibitors against this recalcitrant mutation, supported by preclinical and clinical data.
The G1202R mutation, located in the solvent front of the ALK kinase domain, sterically hinders the binding of many ALK inhibitors, thereby reducing their efficacy. Understanding the comparative potency of different inhibitors against this specific mutation is crucial for the development of next-generation therapies and for guiding clinical decision-making for patients who have developed resistance to earlier-line treatments.
Preclinical Efficacy: A Head-to-Head Comparison of Inhibitory Concentrations
In vitro studies are fundamental in determining the intrinsic activity of ALK inhibitors against specific mutations. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the IC50 values of various ALK inhibitors against the EML4-ALK G1202R mutation in cellular assays, providing a direct comparison of their preclinical potency.
| ALK Inhibitor | Generation | IC50 (nM) against G1202R | Reference(s) |
| Crizotinib | First | 206 - 560 | [1][2] |
| Ceritinib | Second | 309 | [1][3] |
| Alectinib | Second | 207 - 595 | [1][4] |
| Brigatinib | Second | 184 - 433 | [5][6][7][8] |
| Ensartinib | Second | 3.8 | [9][10] |
| Lorlatinib | Third | 37 - 90 | [1][2][11] |
| TPX-0131 | Fourth | ~3 - 10 | [12] |
| XMU-MP-5 | Investigational | < IC50 of Lorlatinib | [2] |
First and second-generation ALK inhibitors, such as crizotinib, ceritinib, and this compound, demonstrate significantly reduced activity against the G1202R mutation, with high IC50 values indicating a loss of potency[1][2][3][4]. Brigatinib, a second-generation inhibitor, shows some activity but is also substantially impacted by this mutation[5][6][7][8].
In contrast, the third-generation inhibitor, lorlatinib, was specifically designed to overcome resistance mutations and shows markedly improved potency against G1202R, with significantly lower IC50 values[1][2][11]. Ensartinib, another second-generation inhibitor, has also demonstrated potent in vitro activity against the G1202R mutant[9][10]. Newer investigational agents like TPX-0131 and XMU-MP-5 also show promising preclinical activity against this challenging mutation[2][12].
Clinical Efficacy: Translating Preclinical Promise into Patient Outcomes
Clinical data is essential to validate the preclinical efficacy of ALK inhibitors in patients with the G1202R mutation. The objective response rate (ORR) is a critical endpoint in clinical trials, representing the proportion of patients with tumor size reduction of a predefined amount and for a minimum time period.
| ALK Inhibitor | Patient Population | Objective Response Rate (ORR) against G1202R | Reference(s) |
| Ensartinib | Crizotinib-resistant, ALK-positive NSCLC | 2 of 6 patients with G1202R had partial responses | [13] |
| Lorlatinib | Previously treated, advanced ALK-positive NSCLC | 57% | [14][15] |
Clinical trial data has demonstrated the robust activity of lorlatinib in patients with ALK-positive NSCLC harboring the G1202R mutation who have progressed on prior ALK TKI therapy, with an ORR of 57%[14][15]. For ensartinib, while preclinical data is strong, clinical data in a small number of patients with the G1202R mutation showed partial responses in two out of six individuals, suggesting potential clinical benefit that warrants further investigation[13]. The G1202R mutation is a common mechanism of resistance to second-generation ALK inhibitors, making the efficacy of subsequent treatments a critical area of study[7][16][17].
Experimental Methodologies & Visualizations
To provide a deeper understanding of the data presented, this section outlines a typical experimental protocol for determining cellular IC50 values and includes diagrams illustrating the ALK signaling pathway and a standard experimental workflow.
Experimental Protocol: Cellular IC50 Determination for ALK Inhibitors
The following is a generalized protocol for assessing the inhibitory activity of ALK inhibitors in engineered cell lines expressing the EML4-ALK G1202R fusion protein.
1. Cell Culture:
-
Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express the EML4-ALK G1202R fusion protein.
-
These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The engineered cells no longer require IL-3 for proliferation and survival, as they are now dependent on the constitutive activity of the ALK fusion protein.
2. Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay):
-
Engineered Ba/F3 cells are seeded into 96-well plates at a predetermined density.
-
The cells are then treated with a serial dilution of the ALK inhibitor being tested. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a standard period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, a viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well. This reagent is converted into a colored formazan product by metabolically active cells or measures ATP levels, respectively.
-
The absorbance or luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.
3. Data Analysis:
-
The raw data is normalized to the vehicle control to determine the percentage of cell viability at each drug concentration.
-
The normalized data is then plotted against the logarithm of the drug concentration.
-
A non-linear regression analysis is performed using a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Visualizing the ALK Signaling Pathway and Resistance
The following diagrams, generated using Graphviz, illustrate the ALK signaling pathway and a typical experimental workflow for IC50 determination.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
- 11. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. This compound treatment response in lung adenocarcinoma patient with novel EML4‐ALK variant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Alectinib and Other Second-Generation ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of highly potent and selective second-generation ALK tyrosine kinase inhibitors (TKIs). Alectinib, a prominent member of this class, has demonstrated remarkable efficacy, leading to its establishment as a standard of care. This guide provides an objective, data-driven comparison of this compound with other key second-generation ALK inhibitors, namely brigatinib, ceritinib, and ensartinib, focusing on clinical efficacy, safety profiles, and underlying experimental data to inform research and drug development strategies.
Clinical Efficacy: A Comparative Analysis
The superior efficacy of second-generation ALK inhibitors over the first-generation inhibitor, crizotinib, has been established in several key phase III clinical trials. The following tables summarize the pivotal data from the ALEX (this compound), ALTA-1L (brigatinib), ASCEND-4 (ceritinib), and eXalt3 (ensartinib) trials, all of which used crizotinib as the comparator arm, providing a basis for indirect comparison.
Systemic Efficacy
| Metric | This compound (ALEX Trial) [1][2][3] | Brigatinib (ALTA-1L Trial) [4][5][6] | Ceritinib (ASCEND-4 Trial) [7][8][9] | Ensartinib (eXalt3 Trial) [10][11] |
| Median Progression-Free Survival (PFS) | 34.8 months | 24.0 months | 16.6 months | 25.8 months |
| Hazard Ratio (HR) vs. Crizotinib | 0.43 | 0.49 | 0.55 | 0.51 |
| Objective Response Rate (ORR) | 82.9% | 71% | 72.5% | Not Reported |
Intracranial Efficacy in Patients with CNS Metastases at Baseline
| Metric | This compound (ALEX Trial) [2] | Brigatinib (ALTA-1L Trial) [4] | Ceritinib (ASCEND-4 Trial) [7] | Ensartinib (eXalt3 Trial) [10] |
| Intracranial ORR (Measurable Lesions) | 81% | 78% | 72.7% | Not Reported |
| Median Duration of Intracranial Response | 17.3 months | Not Reported | Not Reported | Not Reported |
| Time to CNS Progression (HR vs. Crizotinib) | 0.16 | Not Reported | Not Reported | Not Reported |
Safety and Tolerability Profile
The safety profiles of second-generation ALK inhibitors are distinct and represent a critical factor in treatment decisions. This compound is generally associated with a favorable tolerability profile. The table below outlines the most common grade 3-5 adverse events reported in the pivotal trials.
| Adverse Event (Grade 3-5) | This compound (ALEX Trial) [1][2][12][13] | Brigatinib (ALTA-1L Trial) [4][5][6] | Ceritinib (ASCEND-4 Trial) [7][8][14] | Ensartinib (eXalt3 Trial) [10][11][15][16] |
| Increased CPK | 5.9% | 15% | - | - |
| Increased ALT/AST | ALT: 4.6%, AST: 5.3% | - | ALT: 33%, AST: 18% | ALT: 48.3%, AST: 37.8% (Any Grade) |
| Interstitial Lung Disease/Pneumonitis | 4.9% | 3.7% | 2.4% | 2.1% |
| Hypertension | - | 13% | - | - |
| Diarrhea | - | - | 8% | - |
| Nausea | - | - | 8% | - |
| Vomiting | - | - | 8% | - |
| Hyperglycemia | - | - | 13% | - |
| Rash | - | - | - | 11.2% |
Signaling Pathway and Experimental Workflows
The therapeutic efficacy of these inhibitors stems from their potent and selective inhibition of the ALK tyrosine kinase, which, when constitutively activated by genetic rearrangements, drives oncogenesis through several downstream signaling cascades.
The preclinical evaluation of ALK inhibitors relies on a battery of standardized experimental assays to determine their potency, selectivity, and anti-tumor activity. Below are graphical representations of common experimental workflows.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to the ALK kinase.
Materials:
-
Recombinant ALK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (e.g., this compound)
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare a mixture of the ALK kinase and the Eu-anti-Tag antibody in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/antibody mixture to each well.
-
Add the Alexa Fluor™ 647-labeled Kinase Tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is calculated from the resulting dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of ALK inhibitors on the proliferation and viability of ALK-positive cancer cell lines.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Seed the ALK-positive cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ALK inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
In Vivo Xenograft Model[3][17][18][19][20][21][22]
This model evaluates the anti-tumor efficacy of ALK inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Matrigel or other appropriate vehicle for cell suspension
-
Test compounds (e.g., this compound) formulated for oral gavage or other administration route
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of ALK-positive NSCLC cells mixed with Matrigel into the flank of the immunocompromised mice.[17]
-
Monitor the mice regularly for tumor growth. Calipers are used to measure tumor dimensions.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ALK inhibitor (treatment group) or vehicle (control group) according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volumes and body weights periodically throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition, calculated by comparing the change in tumor volume in the treated group to the control group.
References
- 1. Phase 3 ALEX Study: ESMO 2025 Presentation Shows First-Line this compound Has OS Benefit Over Crizotinib [lungcancerstoday.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ascopubs.org [ascopubs.org]
- 5. First-Line Safety Profile for ALUNBRIG® (brigatinib) [alunbrig.com]
- 6. takeda.com [takeda.com]
- 7. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: this compound vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensartinib Shows Superior Efficacy to Crizotinib in Advanced ALK-Positive NSCLC eXalt3 Trial - The ASCO Post [ascopost.com]
- 11. Ensartinib vs Crizotinib for Patients With Anaplastic Lymphoma Kinase−Positive Non–Small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.pbs.gov.au [m.pbs.gov.au]
- 15. medrxiv.org [medrxiv.org]
- 16. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
Alectinib Demonstrates Robust Efficacy in Patient-Derived Xenograft Models for ALK-Positive Lung Cancer
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), Alectinib has shown significant promise. Preclinical evidence from patient-derived xenograft (PDX) models, which closely mimic the heterogeneity of human tumors, substantiates the clinical benefits observed in patients. These studies provide a critical platform for comparing the efficacy of this compound against other ALK inhibitors, offering valuable insights for researchers and drug development professionals.
Patient-derived xenografts are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. This model system is highly valued as it preserves the original tumor's architecture and molecular characteristics, making it a more clinically relevant preclinical model compared to traditional cell-line xenografts.
Comparative Efficacy of this compound in PDX Models
While direct head-to-head preclinical studies of all available ALK inhibitors in PDX models are not extensively published in single comprehensive reports, data from various studies allow for a comparative assessment of this compound's performance.
This compound vs. Crizotinib: Preclinical data supports the superior efficacy of this compound over the first-generation ALK inhibitor, Crizotinib. In xenograft models, this compound has demonstrated the ability to induce substantial and sustained tumor regression.[1] Furthermore, this compound has shown potent activity against the L1196M gatekeeper mutation, a common mechanism of resistance to Crizotinib.[1]
This compound vs. Ceritinib: Both this compound and Ceritinib are potent second-generation ALK inhibitors. While direct comparative PDX data is limited, clinical evidence suggests that this compound may have a more favorable safety profile.[2] Preclinical models have been instrumental in elucidating mechanisms of resistance to both agents, which can involve on-target ALK mutations or activation of bypass signaling pathways.
| ALK Inhibitor | Generation | Reported Efficacy in Preclinical/Clinical Setting | Activity Against Common Resistance Mutations |
| Crizotinib | First | Effective first-line treatment, but resistance often develops. | Limited activity against many resistance mutations. |
| This compound | Second | Superior efficacy and better CNS penetration compared to Crizotinib.[2][5] | Active against L1196M and other mutations. |
| Ceritinib | Second | Effective in both Crizotinib-naïve and -resistant patients. | Active against many Crizotinib-resistant mutations. |
| Lorlatinib | Third | High efficacy in patients resistant to second-generation inhibitors. | Broad activity against a wide range of ALK mutations. |
Experimental Protocols
The following provides a generalized methodology for evaluating the efficacy of ALK inhibitors in NSCLC patient-derived xenograft models, based on commonly reported practices.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with ALK-positive NSCLC, typically from surgical resection or biopsy.
-
Implantation: The tumor tissue is divided into small fragments (approximately 3-5 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-SCID or similar strains).[6]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.[7] Early passages are generally preferred for experiments to ensure the PDX models retain the characteristics of the original patient tumor.
Drug Efficacy Studies
-
Animal Grouping: Mice bearing established PDX tumors of a certain size (e.g., 100-200 mm³) are randomized into different treatment groups (e.g., vehicle control, this compound, Crizotinib, Ceritinib, Lorlatinib).
-
Drug Administration: The drugs are administered orally at clinically relevant doses. For example, this compound might be administered at a dose of 20 or 60 mg/kg once daily.[1]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment arms.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
Visualizing Key Pathways and Processes
To better understand the mechanisms of action and the experimental workflow, the following diagrams are provided.
Conclusion
Patient-derived xenograft models provide a powerful tool for the preclinical evaluation of ALK inhibitors like this compound. The available data, while not always from direct head-to-head comparative studies, consistently supports the high efficacy of this compound in ALK-positive NSCLC, particularly in comparison to first-generation inhibitors. These preclinical models are invaluable for understanding mechanisms of action, identifying potential resistance pathways, and guiding the development of next-generation therapies for this patient population. Further studies with direct comparisons in well-characterized PDX models will continue to refine our understanding of the relative strengths of different ALK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Comparison of Clinical Efficacy of this compound Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 3. This compound vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials [mdpi.com]
- 5. Efficacy and survival outcomes of this compound vs. crizotinib in ALK‑positive NSCLC patients with CNS metastases: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Alectinib for ALK-Positive Non-Small Cell Lung Cancer
A comprehensive review of the safety profiles of Alectinib and other leading ALK inhibitors, supported by clinical trial data and experimental methodologies, to guide research and development professionals.
This compound has emerged as a preferred first-line treatment for patients with anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), largely due to its favorable safety and tolerability profile compared to other ALK tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparative analysis of the safety of this compound against its main competitors—Crizotinib, Ceritinib, Brigatinib, and Lorlatinib—supported by data from pivotal clinical trials.
Comparative Safety Profiles of ALK Inhibitors
The safety profiles of ALK inhibitors vary, with second and third-generation inhibitors generally offering improved tolerability over the first-generation inhibitor, Crizotinib. This compound is often highlighted for its manageable side effects, which are primarily mild to moderate in severity.[1]
A network meta-analysis of 13 randomized controlled trials encompassing 3,353 patients suggested that this compound might be the safest ALK-TKI based on the incidence of grade 3-4 adverse events.[1] The most frequently reported adverse events with this compound are constipation, anemia, myalgia, and increased blood bilirubin.[2][3] In contrast, Crizotinib is more commonly associated with gastrointestinal issues like nausea and diarrhea, as well as visual disorders.[1][4] Ceritinib also presents a significant gastrointestinal toxicity profile.[5] Brigatinib is associated with a risk of early-onset pulmonary events, and Lorlatinib is noted for causing hyperlipidemia and cognitive effects.
Quantitative Analysis of Adverse Events
The following tables summarize the incidence of common and severe adverse events (AEs) from key clinical trials for each ALK inhibitor, providing a quantitative basis for comparison.
Table 1: Comparison of Common Adverse Events (All Grades, %) in Pivotal Trials
| Adverse Event | This compound (ALEX)[5] | Crizotinib (ALEX)[5] | Brigatinib (ALTA-1L)[6] | Lorlatinib (CROWN)[7] | Ceritinib (ASCEND-4)[8] |
| Gastrointestinal | |||||
| Diarrhea | 18.4 | 59.6 | 61 | 21 | 85 |
| Nausea | 15.8 | 55.6 | 40 | 18 | 69 |
| Vomiting | 9.9 | 46.4 | 26 | 17 | 66 |
| Constipation | 38.2 | 30.5 | 31 | 15 | - |
| Hepatotoxicity | |||||
| Increased ALT | 40 | 62 | 44 | 36 | 60 |
| Increased AST | 50 | 56 | 41 | 35 | 53 |
| Other Common AEs | |||||
| Anemia | 27.6 | 11.3 | 24 | 17 | 35 |
| Fatigue | 22.4 | 18.5 | 36 | - | - |
| Myalgia | 18 | 7.9 | 24 | - | - |
| Edema | 17.1 | 43.0 | 18 | 55 | - |
| Increased CPK | 37 | 52 | 48 | - | - |
| Hypertension | - | - | 31 | 11 | - |
| Hypertriglyceridemia | - | - | - | 22 | - |
| Hypercholesterolemia | - | - | - | 19 | - |
| Cognitive Effects | - | - | - | 21 | - |
Data presented is from the respective pivotal clinical trials for each drug in a first-line setting. Direct comparison should be made with caution due to differences in trial populations and methodologies.
Table 2: Comparison of Grade ≥3 Adverse Events and Treatment Modifications (%)
| Parameter | This compound (ALEX)[5] | Crizotinib (ALEX)[5] | Brigatinib (ALTA-1L)[6] | Lorlatinib (CROWN)[7] | Ceritinib (ASCEND-4)[9] |
| Grade ≥3 AEs | 41 | 50 | 74 | 76 | 65 |
| Anemia | 5.9 | 1.3 | - | - | - |
| Increased ALT | 4.6 | 15.9 | 10 | 3 | - |
| Increased AST | 5.3 | 10.6 | 6 | 3 | - |
| Increased CPK | 2.8 | 4.0 | 31 | - | - |
| Hypertension | - | - | 18 | 11 | - |
| Increased Lipase | - | - | 16 | - | - |
| Hypertriglyceridemia | - | - | - | 22 | - |
| Hypercholesterolemia | - | - | - | 19 | - |
| AEs Leading to Dose Reduction | 20.4 | 19.9 | 38 | - | 80 |
| AEs Leading to Dose Interruption | 26.3 | - | - | - | - |
| AEs Leading to Discontinuation | 14.5 | 14.6 | 13 | 7 | 5 |
Note: The high rate of dose reduction for Ceritinib in the ASCEND-4 trial was noted, but the discontinuation rate was low, suggesting that toxicities were manageable with dose adjustments.[9]
Experimental Protocols of Key Clinical Trials
The safety and efficacy data presented are derived from well-controlled, randomized clinical trials. Understanding the methodologies of these trials is crucial for interpreting the results.
ALEX Trial (this compound vs. Crizotinib)
-
Study Design: A global, randomized, open-label, phase 3 trial.[10]
-
Patient Population: 303 treatment-naive patients with advanced ALK-positive NSCLC, identified by the VENTANA ALK (D5F3) CDx assay.[4][10] Patients with asymptomatic CNS metastases were permitted.[10]
-
Treatment Arms: Patients were randomized 1:1 to receive either this compound (600 mg twice daily) or Crizotinib (250 mg twice daily).[10]
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[10]
-
Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.0.
ALTA-1L Trial (Brigatinib vs. Crizotinib)
-
Study Design: A randomized, open-label, multicenter, phase 3 trial.[11]
-
Patient Population: 275 adult patients with locally advanced or metastatic ALK-positive NSCLC who had not previously received an ALK inhibitor.[11]
-
Treatment Arms: Patients were randomized 1:1 to receive either Brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) or Crizotinib (250 mg twice daily).[11]
-
Primary Endpoint: Blinded Independent Review Committee (BIRC)-assessed PFS.[11]
-
Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms.
CROWN Trial (Lorlatinib vs. Crizotinib)
-
Study Design: An ongoing, international, open-label, randomized phase 3 trial.[12]
-
Patient Population: Patients with previously untreated, advanced, ALK-positive NSCLC.[12]
-
Treatment Arms: Patients were randomized 1:1 to receive either Lorlatinib (100 mg once daily) or Crizotinib (250 mg twice daily).[12]
-
Primary Endpoint: PFS by BIRC per RECIST version 1.1.[12]
-
Safety Assessment: Safety was evaluated by monitoring treatment-emergent adverse events, laboratory abnormalities, vital signs, and electrocardiograms.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes can provide a clearer understanding of the drug's mechanism and the rigor of its evaluation.
References
- 1. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALEX clinical trial design [alecensa.com]
- 5. Management of ceritinib therapy and adverse events in patients with ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
- 7. Randomized, Phase 3 Study of First-Line Ceritinib vs Chemotherapy in Patients with ALK-Positive NSCLC (ASCEND-4) - Conference Correspondent [conference-correspondent.com]
- 8. researchgate.net [researchgate.net]
- 9. jwatch.org [jwatch.org]
- 10. This compound Versus Crizotinib in Treatment-Naive Advanced ALK Positive Non-Small Cell Lung Cancer (NSCLC): Primary Results of the Global Phase III ALEX Study - ASCO [asco.org]
- 11. Clinical Trial: NCT02737501 - My Cancer Genome [mycancergenome.org]
- 12. ascopubs.org [ascopubs.org]
Efficacy of Alectinib Sequential Treatment After Lorlatinib Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK)-rearranged Non-Small Cell Lung Cancer (NSCLC) is a molecularly defined subgroup of lung cancer with a distinct therapeutic landscape. The treatment paradigm for ALK-positive NSCLC has been shaped by the development of increasingly potent ALK tyrosine kinase inhibitors (TKIs). The standard therapeutic strategy involves the sequential use of these inhibitors to manage the inevitable emergence of drug resistance. Alectinib, a second-generation ALK TKI, is a cornerstone of first-line therapy, demonstrating high efficacy and good central nervous system (CNS) penetration. Lorlatinib, a third-generation TKI, was specifically designed to overcome resistance to earlier-generation TKIs and is potent against a wide range of ALK resistance mutations, including the G1202R mutation, which confers resistance to second-generation inhibitors.
This guide provides a comparative analysis of the efficacy of this compound as a sequential treatment following the failure of lorlatinib. It is important to note that this sequence is the reverse of the standard clinical practice. The evidence for the efficacy of this compound after lorlatinib is extremely limited and not a recommended treatment strategy in clinical guidelines. This guide will delve into the molecular mechanisms of resistance to lorlatinib and present the available preclinical data to explain the general lack of efficacy of this sequence, while also exploring potential rare exceptions.
The Standard ALK-TKI Treatment Trajectory
The established treatment sequence in ALK-positive NSCLC prioritizes the use of more potent and broad-spectrum inhibitors upon disease progression. A typical trajectory involves a second-generation TKI, such as this compound, in the first-line setting. Upon progression, which is often driven by the acquisition of ALK resistance mutations, a third-generation TKI like lorlatinib is employed. This is because lorlatinib is effective against the majority of single mutations that confer resistance to this compound.
After progression on lorlatinib, the recommended standard of care is platinum-pemetrexed-based chemotherapy, as there are currently no other approved ALK-targeted therapies that have demonstrated efficacy in this setting.[1]
Mechanisms of Resistance to Lorlatinib
Acquired resistance to lorlatinib is a significant clinical challenge. The primary on-target resistance mechanism is the development of compound mutations within the ALK kinase domain. These are multiple mutations on the same ALK allele, which can emerge in a stepwise fashion through sequential TKI treatments.[2] These compound mutations can confer high-level resistance to lorlatinib and other ALK inhibitors.[3] Off-target resistance, through the activation of bypass signaling pathways, can also occur.
Efficacy of this compound Following Lorlatinib Failure: A Preclinical Perspective
The use of this compound after lorlatinib failure is generally not considered a viable therapeutic option. This is because the resistance mechanisms that develop during lorlatinib treatment, particularly compound mutations, are typically not sensitive to second-generation inhibitors like this compound.
However, preclinical evidence suggests that in very specific and rare molecular contexts, re-sensitization to this compound may be possible. A preclinical study demonstrated that mice with tumors harboring the I1171N + L1256F compound mutation, which developed after sequential treatment with this compound and lorlatinib, showed a response when retreated with this compound.[4] This suggests that certain compound mutations might alter the kinase domain in a way that restores sensitivity to a previously used inhibitor.
Conversely, another preclinical study on a patient who progressed on crizotinib, this compound, and then lorlatinib identified an I1171S + G1269A compound mutation. In vitro analysis of this mutation showed high-level resistance to this compound and lorlatinib, but sensitivity to other ALK inhibitors, ceritinib and brigatinib.[3] This underscores the complexity of resistance and the importance of molecular profiling to guide subsequent treatment choices.
A real-world study from Japan mentioned that a small number of patients were re-treated with this compound after lorlatinib failure in clinical practice. However, the authors did not provide efficacy data for this sequence and cautioned that it may not be a beneficial strategy, requiring prospective evaluation.[5]
Data Presentation
Table 1: Comparative Overview of this compound and Lorlatinib
| Feature | This compound | Lorlatinib |
| Drug Generation | Second-Generation ALK TKI | Third-Generation ALK TKI |
| Primary Indication | First-line treatment of ALK-positive metastatic NSCLC | First-line treatment of ALK-positive metastatic NSCLC; Treatment of ALK-positive metastatic NSCLC after progression on crizotinib and at least one other ALK inhibitor, or after this compound or ceritinib as the first ALK inhibitor therapy. |
| Potency against wild-type ALK | High | Very High |
| CNS Penetration | Excellent | Excellent |
| Activity against G1202R mutation | No | Yes |
Table 2: Preclinical Sensitivity of Lorlatinib-Resistant ALK Compound Mutations to this compound
| ALK Compound Mutation | Emerged After Sequential Treatment | Sensitivity to this compound (Preclinical Data) | Sensitivity to Lorlatinib (Preclinical Data) | Other Sensitivities Noted (Preclinical Data) |
| I1171N + L1256F | This compound -> Lorlatinib | Sensitive | Resistant | Not specified |
| I1171S + G1269A | Crizotinib -> this compound -> Lorlatinib | Resistant (IC50: 412.7 nM)[3] | Resistant (IC50: 552.6 nM)[3] | Sensitive to Ceritinib and Brigatinib[3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Preclinical Assessment of this compound Efficacy on Lorlatinib-Resistant Cell Lines
Objective: To determine the in vitro efficacy of this compound on ALK-positive NSCLC cell lines with acquired resistance to lorlatinib.
1. Cell Line Development:
- Start with a well-characterized ALK-positive NSCLC cell line (e.g., H3122).
- Culture the cells in the continuous presence of increasing concentrations of lorlatinib over several months to generate lorlatinib-resistant (LR) clones.
- Isolate and expand single-cell clones of the LR population.
2. Molecular Characterization of Resistance:
- Perform next-generation sequencing (NGS) of the ALK kinase domain in the parental and LR cell lines to identify acquired mutations.
- Analyze for potential off-target resistance mechanisms via RNA sequencing or phospho-proteomics.
3. In Vitro Drug Sensitivity Assays:
- Plate both parental and LR cells in 96-well plates.
- Treat the cells with a range of concentrations of this compound and lorlatinib (as a control) for 72 hours.
- Assess cell viability using a colorimetric assay (e.g., MTS) or a luminescence-based assay (e.g., CellTiter-Glo).
- Calculate the IC50 values for each drug in both cell lines to determine the degree of resistance and any potential re-sensitization.
4. Western Blot Analysis:
- Treat parental and LR cells with this compound and lorlatinib at various concentrations for a short duration (e.g., 2-4 hours).
- Prepare cell lysates and perform Western blotting to assess the phosphorylation status of ALK (p-ALK) and downstream signaling proteins (e.g., p-AKT, p-ERK). This will confirm the on-target activity of the drugs.
Mandatory Visualizations
Caption: ALK signaling pathway and points of inhibition by this compound and Lorlatinib.
Caption: Standard ALK TKI sequencing and the position of this compound retreatment.
Caption: Experimental workflow to test this compound efficacy post-lorlatinib.
Conclusion
The sequential use of this compound after lorlatinib failure in ALK-positive NSCLC is not a standard therapeutic strategy and is generally expected to be ineffective. The primary reason for this is the development of complex, on-target compound ALK mutations during lorlatinib therapy that confer broad resistance to earlier-generation ALK inhibitors, including this compound.
However, the landscape of TKI resistance is intricate. Preclinical data provides a proof-of-concept that rare, specific compound mutations may emerge post-lorlatinib that could paradoxically re-sensitize tumors to this compound. These findings, while not broadly applicable, highlight the critical importance of performing re-biopsies and comprehensive molecular profiling at the time of progression. Such analyses can uncover the specific mechanisms of resistance and, in rare instances, may identify unexpected therapeutic vulnerabilities.
For the vast majority of patients progressing on lorlatinib, the current standard of care remains platinum-pemetrexed chemotherapy. Further research into novel therapeutic strategies, including fourth-generation ALK inhibitors and combination therapies, is crucial to address the unmet need in this patient population.
References
- 1. droracle.ai [droracle.ai]
- 2. [PDF] Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. | Semantic Scholar [semanticscholar.org]
- 3. Overcoming resistance by ALK compound mutation (I1171S + G1269A) after sequential treatment of multiple ALK inhibitors in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real‐world therapeutic effectiveness of lorlatinib after this compound in Japanese patients with ALK‐positive non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Alectinib
This document provides essential safety and logistical information for the proper disposal of Alectinib, a targeted anticancer agent. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, minimizing environmental impact and maintaining regulatory compliance.
Core Principle: Hazardous Waste Management
This compound is a potent pharmaceutical compound and must be managed as hazardous chemical waste. Discharge into the environment, including drains, sewers, or waterways, must be strictly avoided.[1][2][3] All disposal actions must comply with local, regional, and national hazardous waste regulations.[4]
Step-by-Step Disposal Protocol for this compound Waste
1. Segregation and Collection:
-
Identify Waste Streams: All materials contaminated with this compound must be considered hazardous. This includes:
-
Expired or unused this compound capsules or powder.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.[1]
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Spill cleanup materials.
-
-
Use Designated Containers: Collect all this compound waste in suitable, clearly labeled, and sealed containers.[1][3][4] The containers should be kept closed to prevent accidental exposure or release.
2. Handling and Personal Protective Equipment (PPE):
-
Wear Appropriate PPE: When handling this compound for disposal, personnel must wear appropriate protective gear, including:
-
Avoid Dust and Aerosol Formation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][3]
3. Disposal of this compound Product and Contaminated Materials:
-
Primary Recommended Method: The standard and safest method for disposal is through a licensed professional waste disposal service.[3] The material should be destined for a licensed chemical destruction plant for controlled incineration, preferably in an incinerator equipped with an afterburner and flue gas scrubbing capabilities.[1][3][5]
-
Do Not Dispose in Standard Trash or Drains: Under no circumstances should this compound be disposed of in regular laboratory or municipal trash, nor should it be washed down the drain.[1][3]
4. Decontamination and Disposal of Empty Packaging:
-
Render Unusable: Empty packaging or containers should be punctured or otherwise rendered unusable for other purposes.[1]
-
Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste along with the this compound product.[1]
-
Final Disposal: After proper decontamination, packaging may be offered for recycling or reconditioning.[1] If this is not feasible, it can be disposed of via controlled incineration or in a sanitary landfill, in accordance with institutional and local regulations.[1]
5. Spill Management:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.[3]
-
Contain Spill: Use appropriate spill kits to contain the substance.
-
Clean-up: Carefully sweep or scoop up spilled solid material, avoiding dust creation.[3][4] Place the collected material and all cleanup supplies into a suitable, sealed container for hazardous waste disposal.[3]
Summary of Disposal and Safety Guidelines
The following table summarizes the critical operational procedures and precautions for handling and disposing of this compound in a laboratory setting.
| Guideline Category | Recommendation | Citations |
| Primary Disposal Method | Engage a licensed professional waste disposal company for chemical incineration in a facility with an afterburner and scrubber. | [3][5] |
| Environmental Safety | Do not allow the product to enter drains, sewers, surface water, or groundwater. Avoid any direct release into the environment. | [1][2][3][5] |
| Waste Collection | Use dedicated, suitable, and sealed containers that are clearly labeled as hazardous chemical waste. | [1][3][4] |
| Personal Protection | Always wear chemical-resistant gloves, tightly fitting safety goggles, and protective clothing when handling this compound waste. | [1][5] |
| Handling Precautions | Handle in a well-ventilated area. Avoid the formation and inhalation of dust and aerosols. | [1][3] |
| Contaminated Packaging | Triple-rinse containers (collecting rinsate as hazardous waste) or puncture them to prevent reuse before disposal via incineration or sanitary landfill as per regulations. | [1] |
| Spill Response | Collect spilled material without creating dust and place it in a sealed container for disposal as hazardous waste. | [3][4] |
Logical Workflow for this compound Disposal
The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials in a research environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding a-Glance: Personal Protective Equipment and Handling Protocols for Alectinib
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Alectinib is paramount. This compound, an inhibitor of anaplastic lymphoma kinase (ALK), is classified as a hazardous drug, with safety data sheets indicating it is suspected of causing genetic defects, damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure[1][2]. Adherence to strict safety protocols is therefore not merely procedural, but essential for risk mitigation.
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting, covering personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Communication and Risk Assessment
Before handling this compound, a thorough risk assessment must be conducted. All personnel must be trained on its specific hazards. Key hazard statements include:
-
H361: Suspected of damaging fertility or the unborn child[1][2].
-
H373: May cause damage to organs through prolonged or repeated exposure[1][2].
-
Additional Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation[3].
Step-by-Step Handling Procedures
1. Engineering Controls:
-
Handle this compound in a dedicated, well-ventilated area[1].
-
A laboratory fume hood, biological safety cabinet, or other appropriate local exhaust ventilation is required to minimize inhalation exposure[4].
-
Ensure safety showers and eye wash stations are readily accessible[2].
2. Personal Protective Equipment (PPE) Selection and Use:
-
Gloves: Wear two pairs of chemotherapy-tested nitrile gloves[5][6]. Gloves must conform to standards such as EU Directive 89/686/EEC and EN 374[1][4]. Always inspect gloves for tears or punctures before use. When double-gloving, one pair should be worn under the gown cuff and the second pair over the cuff[6].
-
Gowns: A disposable, back-closing gown shown to be resistant to hazardous drug permeability is required[5]. Wear impervious, fire/flame-resistant clothing[1][4].
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US))[1][4]. In cases of potential splashing, a face shield should be worn in addition to goggles[5].
-
Respiratory Protection: If engineering controls are insufficient, or if there is a risk of aerosol or dust formation, a NIOSH-approved respirator is necessary[2][7]. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[7].
3. Weighing and Compounding:
-
Avoid the formation of dust and aerosols during handling[1][3].
-
Conduct all weighing and solution preparation within a containment device (e.g., ventilated balance enclosure or fume hood).
-
Use dedicated, non-sparking tools for handling the powder[1].
4. Decontamination and Cleaning:
-
After handling, thoroughly wash hands and any exposed skin with soap and plenty of water[1][3].
-
Decontaminate all surfaces and equipment after use.
-
Contaminated disposable materials should be immediately placed in sealed hazardous waste containers.
5. Accidental Release and Spills:
-
Evacuate personnel from the affected area immediately[1].
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill[4].
-
Avoid generating dust. Gently cover the spill with an absorbent material[7].
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal[1][3].
-
Do not allow the chemical to enter drains or waterways[1].
6. Disposal:
-
Dispose of unused this compound and all contaminated materials as hazardous waste[4].
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing[1].
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal[4].
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound are not publicly available in the reviewed safety data sheets[1][2], other relevant quantitative data has been published.
| Data Point | Value | Substance | Source / Remarks |
| Predicted No Effect Concentration (PNEC) | 0.0001 mg/l | This compound hydrochloride | Genentech / Based on chronic data for surface waters[8] |
| Acute Oral Toxicity (LD0) | 2,000 mg/kg | This compound hydrochloride | Genentech / Rat. Minimally toxic after single ingestion[8]. |
| Occupational Exposure Limit (TWA) | 15 mg/m³ | Particulates not otherwise regulated | OSHA Z-1 / Total dust (as an excipient)[8] |
| Occupational Exposure Limit (TWA) | 10 mg/m³ | Titanium dioxide | ACGIH / Respirable particulate matter (as an excipient)[8] |
Procedural Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
